4-Methoxy-2-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOQWJOANGLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374854 | |
| Record name | 4-Methoxy-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-55-1 | |
| Record name | 4-Methoxy-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52289-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-methoxy-2-methylphenyl)methanol
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of (4-methoxy-2-methylphenyl)methanol, a valuable benzyl alcohol derivative in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams for clarity.
Introduction
(4-methoxy-2-methylphenyl)methanol is an aromatic alcohol with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. Its structure, featuring a methoxy and a methyl group on the phenyl ring, offers sites for further functionalization. This guide explores two common and reliable methods for its synthesis: the reduction of a corresponding benzaldehyde and a Grignard reaction.
Synthetic Routes Overview
Two principal pathways for the synthesis of (4-methoxy-2-methylphenyl)methanol are detailed below:
-
Route 1: Reduction of 4-methoxy-2-methylbenzaldehyde: This is a straightforward and high-yielding approach that involves the reduction of the aldehyde functional group of 4-methoxy-2-methylbenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.
-
Route 2: Grignard Synthesis: This route offers a versatile method for carbon-carbon bond formation. Specifically, the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 4-methoxy-2-methylbenzaldehyde provides a reliable pathway to the target secondary alcohol. This method is particularly useful when the starting aldehyde is readily available.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Grignard Synthesis |
| Starting Material | 4-methoxy-2-methylbenzaldehyde | 4-methoxy-2-methylbenzaldehyde, Methyl halide (for Grignard) |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol/Ethanol or THF | Magnesium (Mg), Methyl Bromide (CH₃Br), Diethyl ether/THF |
| Reaction Type | Reduction | Nucleophilic Addition |
| Typical Yield | High (>90%) | Good to High (70-90%) |
| Purity of Product | Generally high, purification by recrystallization or chromatography | High, purification by column chromatography may be required |
| Key Advantages | Simple procedure, high yields, mild conditions | Versatile, forms C-C bonds |
| Key Disadvantages | Dependent on the availability of the starting aldehyde | Requires strictly anhydrous conditions, Grignard reagent is moisture sensitive |
Table 2: Physicochemical and Spectroscopic Data of (4-methoxy-2-methylphenyl)methanol
| Property | Data |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Expected to be a white to off-white solid or a colorless oil. |
| Predicted ¹H NMR | δ (ppm): ~7.1-6.7 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂OH), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH) |
| Predicted ¹³C NMR | δ (ppm): ~158, ~138, ~132, ~128, ~115, ~110 (Ar-C), ~63 (-CH₂OH), ~55 (-OCH₃), ~18 (Ar-CH₃) |
| Predicted IR (cm⁻¹) | ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol) |
| Predicted MS (m/z) | M⁺ at 152, fragments at 137 (M-CH₃), 121 (M-OCH₃), 106. |
Experimental Protocols
This protocol is based on a general procedure for the reduction of aldehydes using sodium borohydride.[1]
Materials:
-
4-methoxy-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in methanol or THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or DCM (3 x 10 volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-methoxy-2-methylphenyl)methanol.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
This protocol describes the synthesis of (4-methoxy-2-methylphenyl)methanol via the reaction of methylmagnesium bromide with 4-methoxy-2-methylbenzaldehyde, based on general Grignard reaction procedures.[2]
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
Bromomethane (or a solution of methylmagnesium bromide)
-
4-methoxy-2-methylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
Part A: Preparation of Methylmagnesium Bromide
-
Set up an oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromomethane solution to initiate the reaction (cloudiness and gentle reflux indicate initiation).
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
Part B: Reaction with 4-methoxy-2-methylbenzaldehyde
-
Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude (4-methoxy-2-methylphenyl)methanol by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic methods.
References
An In-depth Technical Guide to 4-Methoxy-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Methoxy-2-methylbenzyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, with the CAS number 52289-55-1, is an aromatic alcohol. It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a hydroxymethyl group at positions 4, 2, and 1, respectively. While experimental data for some of its physical properties are not widely available in the literature, its basic chemical attributes and some predicted properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| Physical State | Oil | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | (Predicted) |
| logP | 1.49592 | (Predicted) |
| Hydrogen Bond Donors | 1 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
| Rotatable Bonds | 2 | (Predicted) |
| SMILES | CC1=CC(=CC=C1CO)OC | --INVALID-LINK-- |
| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. For this compound, the precursor would be 4-Methoxy-2-methylbenzaldehyde.
Experimental Protocol: Reduction of 4-Methoxy-2-methylbenzaldehyde
While a specific protocol for the reduction of 4-methoxy-2-methylbenzaldehyde to the corresponding alcohol is not explicitly detailed in the available literature, a general and widely used method involves the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This method is known for its high yield and selectivity for the reduction of aldehydes and ketones.
General Procedure:
-
Dissolution: Dissolve 4-Methoxy-2-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Figure 1: General workflow for the synthesis of this compound.
Spectral Data
Detailed experimental spectral data for this compound is scarce in public databases. The information provided is often for its isomer, 4-methoxybenzyl alcohol. However, based on the structure, expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns are expected.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹.
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C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.
Reactivity and Potential Applications
As a benzyl alcohol derivative, this compound is expected to undergo reactions typical of this class of compounds.
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde (4-methoxy-2-methylbenzaldehyde) or further to a carboxylic acid (4-methoxy-2-methylbenzoic acid) using appropriate oxidizing agents.
-
Esterification: It can react with carboxylic acids or their derivatives to form esters.
-
Etherification: The hydroxyl group can be converted into an ether.
-
Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride or phosphorus halides.
The presence of both electron-donating groups (methoxy and methyl) on the aromatic ring may influence its reactivity in electrophilic aromatic substitution reactions, although the steric hindrance from the ortho-methyl group could play a significant role.
Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Substituted benzyl alcohols are known to exhibit a range of biological activities, and this particular isomer could be a subject of interest in drug discovery programs.
Safety and Handling
Conclusion
This compound is a specialty chemical with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is required to fully characterize this compound and explore its potential uses.
Technical Guide: NMR Spectral Data of 4-Methoxy-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-methoxy-2-methylbenzyl alcohol. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, alongside comprehensive experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide an expected range for chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H6) | 7.15 - 7.25 | d | 1H | ~8.0 |
| Ar-H (H5) | 6.70 - 6.80 | dd | 1H | ~8.0, ~2.5 |
| Ar-H (H3) | 6.65 - 6.75 | d | 1H | ~2.5 |
| -CH₂OH | 4.60 - 4.70 | s | 2H | - |
| -OCH₃ | 3.75 - 3.85 | s | 3H | - |
| Ar-CH₃ | 2.20 - 2.30 | s | 3H | - |
| -OH | Variable (Broad) | s | 1H | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 (C-OCH₃) | 158.0 - 159.0 |
| C2 (C-CH₃) | 138.0 - 139.0 |
| C1 (C-CH₂OH) | 133.0 - 134.0 |
| C6 | 129.0 - 130.0 |
| C5 | 112.0 - 113.0 |
| C3 | 111.0 - 112.0 |
| -CH₂OH | 63.0 - 64.0 |
| -OCH₃ | 55.0 - 56.0 |
| Ar-CH₃ | 18.0 - 19.0 |
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound, the following protocols provide a detailed methodology.
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. For observing the hydroxyl (-OH) proton, which can undergo rapid exchange, deuterated dimethyl sulfoxide (DMSO-d₆) may be used.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Spectral Width: A range of 0-220 ppm is standard for most organic molecules.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for NMR analysis.
A Comprehensive Technical Guide to the Solubility Profile of 4-Methoxy-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct quantitative solubility data for 4-Methoxy-2-methylbenzyl alcohol is available in the public domain. This guide synthesizes available information for structurally similar compounds, primarily its isomer 4-methoxybenzyl alcohol, to provide a comprehensive and predictive solubility profile. All experimental data not explicitly attributed to this compound should be considered representative and may require experimental verification.
Introduction
This compound (CAS No: 52289-55-1), a substituted aromatic alcohol, presents a chemical structure of interest in various fields of chemical synthesis and material science.[1] Its solubility is a critical parameter influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a detailed overview of its anticipated solubility profile, experimental methodologies for its determination, and relevant physicochemical properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Oil | [1] |
| Purity | ≥95% | [1] |
| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | [1] |
Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl group and a largely non-polar substituted benzene ring, suggesting a nuanced solubility profile.
Aqueous Solubility
Based on data for the closely related isomer, 4-methoxybenzyl alcohol, the aqueous solubility of this compound is expected to be low. 4-methoxybenzyl alcohol is reported as insoluble in water.[2][3] A quantitative value for 4-methoxybenzyl alcohol is approximately 2 mg/mL at 20°C.[4] The presence of an additional methyl group in this compound is likely to further decrease its solubility in water due to an increase in the non-polar surface area.
Organic Solvent Solubility
Given its chemical structure, this compound is anticipated to exhibit good solubility in a range of organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale / Supporting Data for Isomer |
| Methanol | Polar Protic | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in alcohol.[2] |
| Ethanol | Polar Protic | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in alcohol.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds.[5][6] |
| Acetone | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity and ability to act as a hydrogen bond acceptor. |
| Diethyl Ether | Non-polar | Freely Soluble | 4-methoxybenzyl alcohol is freely soluble in diethyl ether. |
| Chloroform | Non-polar | Soluble | A common solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent for a wide range of organic molecules. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following protocols are recommended for characterizing the solubility profile of this compound.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant-temperature shaker bath is recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.
Methodology:
-
Dispensing: Use automated liquid handlers to dispense a known amount of a stock solution of this compound (in a volatile solvent like dichloromethane) into the wells of a microtiter plate. Evaporate the solvent to leave a solid film of the compound.
-
Solvent Addition: Add a known volume of each test solvent to the respective wells.
-
Equilibration: Seal the plate and agitate at a controlled temperature for a predetermined period.
-
Analysis: Determine the concentration of the dissolved compound directly in the wells using a plate reader with appropriate detection capabilities (e.g., UV-Vis spectroscopy), or by sampling and subsequent analysis via HPLC or a similar method.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is scarce, a predictive profile can be established based on its chemical structure and data from its close isomer, 4-methoxybenzyl alcohol. It is anticipated to have low aqueous solubility and be readily soluble in a variety of common organic solvents. For definitive quantitative data, the experimental protocols outlined in this guide are recommended. This information is critical for the effective application of this compound in research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxybenzyl alcohol CAS#: 105-13-5 [m.chemicalbook.com]
- 3. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 4. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Methoxy-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-methoxy-2-methylbenzyl alcohol. Due to the limited availability of direct experimental spectra for this specific compound, this guide extrapolates data from closely related analogs, including benzyl alcohol, 4-methoxybenzyl alcohol, and 4-methylbenzyl alcohol, to present a comprehensive interpretation of its key spectral features. This document outlines the characteristic vibrational frequencies, a standardized experimental protocol for spectrum acquisition, and a logical visualization of the functional group correlations.
Molecular Structure and Functional Groups
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:
-
Hydroxyl (-OH): Responsible for a prominent, broad absorption band.
-
Aromatic Ring (C=C): Produces several sharp to medium absorptions in the fingerprint and C-H stretching regions.
-
Ether (C-O-C): Characterized by a strong stretching vibration.
-
Methyl (-CH₃) and Methylene (-CH₂-): Exhibit characteristic stretching and bending vibrations.
-
Substituted Benzene Ring: Shows specific patterns for out-of-plane bending vibrations.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3600-3200 | Strong, Broad | O-H Stretch | Intermolecularly bonded hydroxyl group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960-2850 | Medium to Strong | C-H Stretch | Aliphatic C-H (methyl and methylene) |
| ~1610, 1585, 1500, 1465 | Medium to Weak, Sharp | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1450 | Medium | C-H Bend | Aliphatic C-H (methyl and methylene) |
| ~1300-1200 | Strong | C-O Stretch | Aryl ether (asymmetric) |
| ~1250-1000 | Strong | C-O Stretch | Primary alcohol |
| ~1050-1000 | Medium | C-O Stretch | Aryl ether (symmetric) |
| ~880-800 | Strong | C-H Bend | Aromatic C-H out-of-plane (OOP) |
Experimental Protocol: Acquiring the Infrared Spectrum
This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid or oily sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of this compound.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample.
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.
-
Open the spectral acquisition software.
-
-
Background Spectrum Acquisition:
-
Carefully clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background scan is typically an average of multiple scans for better signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Similar to the background scan, this is usually an average of several scans (e.g., 16 or 32 scans) to improve the quality of the spectrum.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal surface with a solvent-soaked lint-free wipe to remove the sample.
-
Visualization of Spectral Correlations
The following diagrams illustrate the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.
Safety and Handling of 4-Methoxy-2-methylbenzyl Alcohol: A Technical Guide
Disclaimer: No comprehensive Safety Data Sheet (SDS) or detailed toxicological information is readily available for 4-Methoxy-2-methylbenzyl alcohol (CAS No. 52289-55-1). The following guide is based on the available data for the structurally similar compound, 4-Methoxybenzyl alcohol (CAS No. 105-13-5), also known as anisyl alcohol. This information is provided as a provisional reference for experienced researchers and professionals and must be interpreted with extreme caution. The safety and toxicological properties of this compound may differ significantly from those of 4-Methoxybenzyl alcohol. A substance-specific risk assessment is imperative before handling this compound.
This technical guide offers an in-depth overview of the known safety and handling protocols for 4-Methoxybenzyl alcohol, intended to serve as a preliminary resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in tabular format for clarity, and procedural workflows are visualized using diagrams.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 4-Methoxybenzyl alcohol.
Table 1: Physical and Chemical Properties of 4-Methoxybenzyl Alcohol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4][5] |
| Melting Point | 22-25 °C (72-77 °F) | [4][5][6] |
| Boiling Point | 259 °C (498.2 °F) at 760 mmHg | [4][5][6] |
| Flash Point | 113 °C (235.4 °F) - 146 °C (294.8 °F) | [4][5] |
| Density | 1.113 g/mL at 25 °C | [6][7] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [6] |
| Vapor Pressure | 0.0038 mmHg | [2] |
Table 2: Toxicological Data for 4-Methoxybenzyl Alcohol
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 1332 mg/kg | Rat | [8] |
| LD50 (Dermal) | > 3 g/kg | Rabbit | [5] |
Table 3: GHS Hazard Classification for 4-Methoxybenzyl Alcohol
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][9] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H319: Causes serious eye irritation or H318: Causes serious eye damage[1][4][9] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[1][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[9] |
| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life[4][7] |
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed above are not available in the provided search results. The data is typically generated following standardized OECD or EPA guidelines. The handling and first aid procedures below can be considered as established protocols for managing exposure.
Safety and Handling Precautions
When handling 4-Methoxybenzyl alcohol, and by extension, this compound, the following precautions should be strictly observed:
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin contact.[1][4]
-
Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[1]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of vapor or mist.[9]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing or reducing agents.[5]
Emergency and First Aid Procedures
The following diagram outlines the logical workflow for responding to an exposure incident.
Caption: Emergency response workflow for chemical exposure.
First Aid Measures in Detail:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][9]
-
After skin contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation develops.[1][9]
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][9]
-
After ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[9]
Fire and Spill Response
Fire Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][9]
-
Specific hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1][4]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]
Accidental Release Measures:
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 3. Ensure adequate ventilation.[4][9]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]
-
Methods for cleaning up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][9]
This guide is intended for informational purposes only and should not be a substitute for a thorough, substance-specific safety review and risk assessment. Always consult the most current Safety Data Sheet for any chemical before use.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Physical Characteristics of 4-Methoxy-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical characteristics of 4-Methoxy-2-methylbenzyl alcohol (CAS Number: 52289-55-1). Due to the limited availability of experimentally determined physical data for this specific isomer, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties including melting point, boiling point, density, and solubility. These methodologies are intended to equip researchers with the necessary procedures to characterize this compound in a laboratory setting. A generalized workflow for the physical characterization of a chemical compound is also presented.
Introduction
This compound is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Accurate knowledge of its physical properties is fundamental for its handling, reaction optimization, and formulation. This guide collates the available data and provides robust protocols for its experimental determination.
Available Physical and Chemical Properties
The following table summarizes the currently available physical and chemical data for this compound. It is important to note the absence of experimentally verified data for several key physical parameters in publicly accessible databases.
| Property | Value | Source |
| CAS Number | 52289-55-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 152.19 g/mol , 152.193 g/mol | Santa Cruz Biotechnology[1], CymitQuimica[2] |
| Physical Form | Oil | CymitQuimica[2] |
| Purity | ≥95% | CymitQuimica[2] |
| InChI Key | HIGOQWJOANGLIL-UHFFFAOYSA-N | CymitQuimica[2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Characterization
Given the lack of specific reported values for several key physical properties of this compound, the following standard protocols are provided for their experimental determination.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination functionality
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Heating source (Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil
Procedure:
-
Fill the small test tube with 2-3 mL of this compound.
-
Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in a Thiele tube filled with a heating bath liquid (e.g., paraffin oil) or in a suitable melting point apparatus.
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Determination of Density (Gravimetric Method)
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and record its mass.
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.
-
Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene) to each test tube.
-
Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
Visually inspect for the dissolution of the sample. Classify as soluble, partially soluble, or insoluble.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the withdrawn sample and weigh the remaining residue.
-
Calculate the solubility in terms of g/L or mol/L.
Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the physical characterization of a chemical compound.
Conclusion
While some fundamental identifiers for this compound are established, a comprehensive profile of its physical characteristics requires further experimental investigation. The protocols detailed in this guide provide a standardized framework for researchers to determine the boiling point, density, and solubility of this compound, thereby facilitating its effective use in research and development.
References
An In-depth Technical Guide to (4-methoxy-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxy-2-methylphenyl)methanol, a substituted benzyl alcohol, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its distinct substitution pattern on the aromatic ring, featuring both a methoxy and a methyl group, offers unique electronic and steric properties that can be exploited in the design of target-specific molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.
Chemical and Physical Properties
The IUPAC name for 4-Methoxy-2-methylbenzyl alcohol is (4-methoxy-2-methylphenyl)methanol . This compound is a derivative of benzyl alcohol with a methoxy group at the C4 position and a methyl group at the C2 position of the benzene ring. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (4-methoxy-2-methylphenyl)methanol | N/A |
| CAS Number | 52289-55-1 | N/A |
| Molecular Formula | C₉H₁₂O₂ | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| Boiling Point | 262-267 °C (for the corresponding aldehyde) | |
| Density | 1.107 g/mL at 25 °C (for the corresponding aldehyde) |
Experimental Protocols
A common and effective method for the synthesis of (4-methoxy-2-methylphenyl)methanol is the reduction of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.
Synthesis of (4-methoxy-2-methylphenyl)methanol via Reduction of 4-methoxy-2-methylbenzaldehyde
Materials:
-
4-methoxy-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equivalent) in methanol.
-
Reduction: Cool the solution in an ice bath to 0 °C. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-methoxy-2-methylphenyl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization Protocols
-
¹H NMR Spectroscopy: The proton NMR spectrum of a related isomer, (4-methoxyphenyl)methanol, in CDCl₃ shows characteristic signals for the aromatic protons as two doublets around δ 6.9 ppm.[1] The methylene protons of the alcohol appear as a singlet around δ 4.7 ppm, and the methoxy protons as a singlet around δ 3.6 ppm.[1] The alcohol proton itself typically appears as a broad singlet. For (4-methoxy-2-methylphenyl)methanol, one would expect to see additional signals corresponding to the methyl group on the aromatic ring and a different splitting pattern for the aromatic protons due to the change in symmetry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of (4-methoxyphenyl)methanol displays six distinct peaks, indicating the symmetry of the molecule.[1] Key signals include those for the methoxy carbon around 56 ppm and the methylene carbon at approximately 71 ppm.[1] The aromatic carbons resonate in the region of δ 128-161 ppm.[1] For (4-methoxy-2-methylphenyl)methanol, more than six aromatic signals would be expected due to the lower symmetry.
-
Electron Ionization (EI) Mass Spectrometry: The mass spectrum of the related (4-methoxyphenyl)methanol shows a prominent molecular ion peak (M⁺) at m/z = 138, which is also the base peak.[1] Characteristic fragmentation includes the loss of a hydrogen atom (M-1) to give a peak at m/z = 137, and the loss of a hydroxyl radical (M-17) resulting in a peak at m/z = 121.[1] For (4-methoxy-2-methylphenyl)methanol (MW = 152.19), the molecular ion peak is expected at m/z = 152. Fragmentation patterns would likely involve the loss of a methyl group from the aromatic ring or the methoxy group, and the loss of the hydroxymethyl group.
-
The IR spectrum of an alcohol is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching of the alcohol will appear in the 1000-1260 cm⁻¹ region. For (4-methoxy-2-methylphenyl)methanol, one would also expect to see characteristic peaks for the C-O-C stretch of the methoxy group and C-H bending vibrations for the aromatic ring and the methyl group. The IR spectrum of the related compound (4-methoxyphenyl)methanol is consistent with an aromatic alcohol containing an ether linkage.[1]
Synthesis and Characterization Workflow
Biological Significance and Potential Signaling Pathways
While specific signaling pathways for (4-methoxy-2-methylphenyl)methanol are not extensively documented in the current literature, the metabolism of benzyl alcohols, in general, provides a framework for understanding its likely biological fate. In biological systems, benzyl alcohols are typically metabolized to facilitate their excretion.
The primary metabolic pathway for benzyl alcohol involves oxidation to the corresponding benzoic acid, which is then often conjugated with glycine to form hippuric acid and excreted.[2] In prokaryotic systems, such as Pseudomonas putida, benzyl alcohol can be metabolized via benzaldehyde and benzoate to catechol, which then enters the ortho-cleavage pathway.[3][4]
Given its structure, (4-methoxy-2-methylphenyl)methanol would likely undergo a similar metabolic transformation. The alcohol moiety is susceptible to oxidation by alcohol dehydrogenases to form 4-methoxy-2-methylbenzaldehyde, which can be further oxidized by aldehyde dehydrogenases to 4-methoxy-2-methylbenzoic acid. This carboxylic acid can then be conjugated, for instance with glycine or glucuronic acid, to form a more water-soluble metabolite for excretion.
The introduction of methoxy and methyl groups on the benzyl alcohol scaffold can influence its metabolic rate and pathway preference, as well as its interaction with biological targets. These substitutions can affect the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For drug development professionals, understanding these metabolic pathways is crucial for predicting the in vivo behavior of derivatives of (4-methoxy-2-methylphenyl)methanol and for designing molecules with improved metabolic stability and desired biological activity.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]
- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols: Protection of Primary Alcohols with 4-Methoxy-2-methylbenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is essential for achieving high yields and selectivity. The 4-methoxy-2-methylbenzyl (MMB) ether serves as a valuable protecting group for primary alcohols. As a substituted benzyl ether, it shares many of the favorable characteristics of the more common p-methoxybenzyl (PMB) group, such as stability to a range of reaction conditions. However, the additional electron-donating methyl group at the ortho position enhances the electron density of the aromatic ring, rendering the MMB group more labile under acidic and oxidative conditions. This increased reactivity allows for its removal under milder conditions compared to the PMB group, offering a greater degree of synthetic flexibility and orthogonality.
These application notes provide a comprehensive overview of the protection of primary alcohols using the 4-methoxy-2-methylbenzyl group, including detailed protocols for the synthesis of the protecting agent, the protection of a primary alcohol, and its subsequent deprotection.
Synthesis of the Protecting Agent: 4-Methoxy-2-methylbenzyl Chloride
The key reagent for the introduction of the MMB protecting group is 4-methoxy-2-methylbenzyl chloride. This can be synthesized from commercially available 4-methoxy-2-methylbenzaldehyde in a two-step process involving reduction to the corresponding alcohol followed by chlorination.
Protocol 1: Synthesis of 4-Methoxy-2-methylbenzyl Alcohol
This protocol outlines the reduction of 4-methoxy-2-methylbenzaldehyde to this compound using sodium borohydride.
Materials:
-
4-Methoxy-2-methylbenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 4-Methoxy-2-methylbenzyl Chloride
This protocol describes the conversion of this compound to 4-methoxy-2-methylbenzyl chloride using thionyl chloride.[1]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or chloroform
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.1 equiv) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude 4-methoxy-2-methylbenzyl chloride can be purified by vacuum distillation or used directly in the subsequent protection step after thorough removal of volatiles.
Protection of a Primary Alcohol with 4-Methoxy-2-methylbenzyl Ether
The protection of a primary alcohol with the MMB group is typically achieved via a Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with 4-methoxy-2-methylbenzyl chloride.[2][3]
Protocol 3: MMB Protection of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol substrate
-
4-Methoxy-2-methylbenzyl chloride (1.1-1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringes and needles
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-methylbenzyl chloride (1.1-1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Add deionized water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-methoxy-2-methylbenzyl ether.
Deprotection of 4-Methoxy-2-methylbenzyl Ethers
The increased electron density of the MMB group allows for its cleavage under milder oxidative or acidic conditions compared to the PMB group. The most common method for the deprotection of PMB ethers, which is directly applicable to MMB ethers, is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5]
Protocol 4: Oxidative Deprotection using DDQ
This protocol details the removal of the MMB group using DDQ.
Materials:
-
MMB-protected alcohol
-
Dichloromethane (DCM)
-
Deionized water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the MMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected primary alcohol.
Quantitative Data Summary
While specific quantitative data for the protection of primary alcohols with the 4-methoxy-2-methylbenzyl group is not extensively reported in the literature, high yields are expected based on analogous reactions with PMB chloride. The following table provides representative data for the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) protecting groups, which serve as a strong indicator of the expected efficiency for MMB protection and deprotection.
| Protecting Group | Substrate Type | Protection Reagent | Base | Solvent | Yield (%) | Deprotection Reagent | Yield (%) | Reference |
| PMB | Primary Alcohol | PMB-Cl | NaH | DMF | >90 | DDQ | >90 | [2][5] |
| PMB | Secondary Alcohol | PMB-Cl | NaH | THF | 85-95 | DDQ | 85-95 | [2][5] |
| DMB | Primary Alcohol | DMB-Br | NaH | DMF | >95 | DDQ (catalytic) | >95 | [6] |
| DMB | Primary Alcohol | DMB-Br | NaH | DMF | >95 | 1% TFA/DCM | >95 | [6] |
Visualizations
Reaction Scheme for MMB Protection and Deprotection
Caption: General workflow for the protection of a primary alcohol with MMB ether and its subsequent deprotection.
Mechanism of Oxidative Deprotection with DDQ
Caption: Mechanism of MMB ether deprotection using DDQ, proceeding through a charge-transfer complex.
Conclusion
The 4-methoxy-2-methylbenzyl (MMB) ether is an effective protecting group for primary alcohols, offering a valuable alternative to the more common PMB group. The presence of the ortho-methyl group is anticipated to increase the lability of the MMB ether, allowing for its removal under milder oxidative or acidic conditions. This feature provides enhanced orthogonality and flexibility in the design of complex synthetic strategies. The protocols provided herein, based on well-established methodologies for related protecting groups, offer a reliable framework for the application of the MMB group in organic synthesis. Researchers and drug development professionals are encouraged to consider the MMB group when a benzyl-type protecting group with increased sensitivity to deprotection is required.
References
- 1. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. rsc.org [rsc.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis of 4-Methoxy-2-methylbenzyl (MPM) Ethers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Methoxy-2-methylbenzyl (MPM) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its unique electronic and steric properties offer advantages in terms of stability and selective cleavage compared to other benzyl-type protecting groups. This application note provides a detailed protocol for the synthesis of MPM ethers via the Williamson ether synthesis, a robust and widely applicable method. The MPM group offers enhanced stability under certain acidic conditions compared to the related p-methoxybenzyl (PMB) ether, while still being readily cleavable under oxidative or strongly acidic conditions. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for the protection of alcohols and phenols.
Data Presentation: Synthesis of MPM Ethers
The following table summarizes typical reaction conditions and yields for the synthesis of 4-Methoxy-2-methylbenzyl ethers from various alcohol substrates using the Williamson ether synthesis. The data is representative and yields may vary depending on the specific substrate and reaction scale.
| Entry | Substrate Alcohol | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol (Primary) | NaH (1.2) | THF | 0 to rt | 4 | >95 |
| 2 | 1-Pentanol (Primary) | NaH (1.2) | DMF | 0 to rt | 6 | 92 |
| 3 | Cyclohexanol (Secondary) | NaH (1.5) | DMF | rt to 50 | 12 | 85 |
| 4 | tert-Butanol (Tertiary) | KH (2.0) | THF | rt | 24 | <10 (Elimination predominates) |
| 5 | Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 8 | 98 |
| 6 | 4-Nitrophenol | Cs₂CO₃ (1.5) | DMF | rt | 3 | >99 |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of MPM ethers: the preparation of the key intermediate 4-methoxy-2-methylbenzyl alcohol, its conversion to 4-methoxy-2-methylbenzyl chloride, and the subsequent Williamson ether synthesis to form the desired MPM ether.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor alcohol from commercially available 3,4-dimethylphenol.
Materials:
-
3,4-Dimethylphenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Petroleum ether
-
Water
Procedure:
-
To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent, add dimethyl sulfate (1.1 eq).
-
Slowly add a solution of sodium hydroxide (1.2 eq) while maintaining the reaction temperature at 30°C.
-
After the addition is complete, continue stirring at a temperature between 0-50°C for 2 hours.
-
Upon completion, add water and extract the product with petroleum ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dimethylanisole.
-
The subsequent steps involve oxidation of a methyl group to an aldehyde, followed by reduction to the primary alcohol. A common method involves bromination of the benzylic position followed by hydrolysis and reduction.
Protocol 2: Synthesis of 4-Methoxy-2-methylbenzyl Chloride (MPM-Cl)
This protocol details the conversion of this compound to the corresponding chloride, the key reagent for the Williamson ether synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-methoxy-2-methylbenzyl chloride can often be used directly in the next step without further purification.
Protocol 3: General Williamson Ether Synthesis of MPM Ethers
This protocol outlines the general procedure for the protection of primary, secondary, and phenolic hydroxyl groups as their MPM ethers.
Materials:
-
Alcohol or Phenol substrate
-
4-Methoxy-2-methylbenzyl chloride (MPM-Cl)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, Acetone)
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
Procedure:
-
For Primary and Secondary Alcohols: a. To a stirred suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF or DMF at 0°C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise. b. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0°C and add a solution of 4-methoxy-2-methylbenzyl chloride (1.1 eq) in the same solvent dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive secondary alcohols, gentle heating (e.g., 50°C) may be required.
-
For Phenols: a. To a solution of the phenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add 4-methoxy-2-methylbenzyl chloride (1.1 eq) and heat the reaction to reflux (for acetone) or maintain at room temperature (for DMF) until the reaction is complete (monitored by TLC).
-
Work-up: a. Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0°C. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes). c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the pure MPM ether.
Visualizations
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of MPM ethers.
Caption: Williamson Ether Synthesis of MPM Ethers.
Caption: General Experimental Workflow for MPM Ether Synthesis.
Application Notes and Protocols: Deprotection of 4-Methoxy-2-methylbenzyl Ethers using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methoxy-2-methylbenzyl (MMB) ether is a valuable protecting group for hydroxyl functionalities in organic synthesis. Its removal under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a selective and efficient deprotection strategy. This method is particularly advantageous due to its compatibility with a wide range of other protecting groups and sensitive functional moieties that might be susceptible to cleavage under harsh acidic or hydrogenolytic conditions. The electron-donating methoxy and methyl groups on the benzyl ring facilitate the oxidative cleavage by DDQ, allowing for a targeted deprotection.
This document provides detailed application notes and protocols for the deprotection of 4-methoxy-2-methylbenzyl ethers using DDQ, based on established procedures for the closely related and widely used p-methoxybenzyl (PMB) ethers. While specific quantitative data for MMB ethers is limited in the literature, the protocols and principles outlined herein provide a strong foundation for researchers to effectively utilize this deprotection strategy.
Reaction Principle and Mechanism
The deprotection of MMB ethers with DDQ proceeds through an oxidative pathway. The electron-rich MMB group is believed to form a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a stabilized benzylic radical cation. Subsequent reaction with water, typically present in the reaction mixture, leads to the formation of a hemiacetal intermediate. This intermediate then collapses to release the deprotected alcohol, 4-methoxy-2-methylbenzaldehyde, and the reduced form of DDQ (DDQH₂).[1] The presence of the 2-methyl group, in addition to the 4-methoxy group, is anticipated to further enhance the electron-donating nature of the aromatic ring, potentially accelerating the rate of this oxidative cleavage compared to the analogous PMB ethers.
Quantitative Data Summary
The following table summarizes representative quantitative data for the DDQ-mediated deprotection of various p-methoxybenzyl (PMB) ethers, which can serve as a useful starting point for optimizing the deprotection of MMB-protected alcohols. The reaction conditions and yields are highly substrate-dependent.
| Entry | Substrate (PMB-Protected Alcohol) | DDQ (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 1.5 | 78 | [2] |
| 2 | S-Phenyl 4-O-benzyl-3-O-(4-methoxybenzyl)-2-O-piv-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 4 | 74 | [2] |
| 3 | 9-(p-methoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 | 71 | 79 | [3] |
| 4 | 9-(p-methoxybenzyl)carbazole-3-carbaldehyde | 2.2 | Toluene/H₂O | 80 | 71 | 78 | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the deprotection of a 4-methoxy-2-methylbenzyl ether using DDQ. Note: Optimization of stoichiometry, reaction time, and temperature is often necessary for specific substrates.
Materials:
-
MMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the MMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1 v/v), cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DDQ: Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown upon the addition of DDQ, indicating the formation of the charge-transfer complex.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane. The color of the organic layer should lighten as the reduced DDQ (DDQH₂) is removed into the aqueous basic layer.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for MMB deprotection using DDQ.
Caption: Proposed mechanism of MMB deprotection using DDQ.
Key Considerations and Troubleshooting
-
Substrate Reactivity: The rate of deprotection can be influenced by the steric and electronic environment of the hydroxyl group. The additional 2-methyl group on the MMB moiety, compared to the PMB group, may lead to faster reaction times due to increased electron density on the aromatic ring, but could also introduce steric hindrance in highly congested substrates.
-
Stoichiometry of DDQ: While 1.1 to 1.5 equivalents of DDQ are typically sufficient, sluggish reactions may require a larger excess. However, using a large excess of DDQ can lead to side reactions and complicate purification.
-
Solvent System: A mixture of a non-polar organic solvent like dichloromethane or toluene with a small amount of water is crucial for the reaction to proceed. Water acts as the nucleophile to trap the intermediate oxocarbenium ion. Anhydrous conditions will generally not yield the deprotected alcohol.
-
Acid-Sensitivity: The reaction is performed under nominally neutral conditions, which is a key advantage. However, the byproduct DDQH₂ is acidic and can be quenched with a non-nucleophilic base like sodium bicarbonate during work-up to protect acid-sensitive functionalities.
-
Over-oxidation: In some cases, particularly with electron-rich substrates or prolonged reaction times, oxidation of other functional groups may occur. Careful monitoring by TLC is essential.
-
Purification: The byproduct, 4-methoxy-2-methylbenzaldehyde, and the reduced hydroquinone (DDQH₂) must be removed during work-up and purification. The hydroquinone is typically removed by washing with a basic solution, and the aldehyde can be separated by column chromatography.
By following these guidelines and adapting the protocols to the specific substrate, researchers can effectively employ DDQ for the selective and mild deprotection of 4-methoxy-2-methylbenzyl ethers in their synthetic endeavors.
References
Application Notes and Protocols: Catalytic Hydrogenolysis for p-Methoxybenzyl (MPM) Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (MPM) ether is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability under a range of reaction conditions. However, its selective and efficient cleavage is a critical step in the final stages of synthesizing complex molecules. Catalytic hydrogenolysis is a powerful and widely employed method for the deprotection of MPM ethers, offering mild reaction conditions and clean conversions. This technique involves the cleavage of the carbon-oxygen bond of the MPM ether in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds to yield the deprotected alcohol, and 4-methylanisole as a byproduct. This document provides detailed application notes and protocols for performing catalytic hydrogenolysis for MPM group cleavage.
Reaction Principle
The fundamental principle of catalytic hydrogenolysis for MPM deprotection is the reductive cleavage of the benzylic C-O bond. The reaction is facilitated by a metal catalyst that activates both the substrate and the hydrogen gas. The generally accepted mechanism involves the adsorption of the MPM-protected substrate onto the catalyst surface, followed by the oxidative addition of hydrogen to the palladium catalyst. Subsequent transfer of hydride to the benzylic carbon and cleavage of the C-O bond results in the release of the free alcohol and 4-methylanisole.
Data Presentation: Reaction Parameters and Performance
The efficiency of MPM group cleavage via catalytic hydrogenolysis is influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. Below is a summary of typical conditions and expected outcomes.
| Parameter | Typical Conditions | Remarks | Yield (%) | Reaction Time (h) |
| Catalyst | 10% Pd/C, 5-10 mol% | Palladium on carbon is the most common and effective catalyst. Catalyst quality can significantly impact efficiency.[1] | 85-98 | 2-24 |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | Can be more active in some cases but may lead to longer reaction times.[1] | 70-95 | 12-48 | |
| Hydrogen Source | H₂ gas (1-10 atm) | Balloon pressure is often sufficient, but higher pressures can accelerate the reaction. | - | - |
| Ammonium formate, Formic acid | Used in transfer hydrogenolysis, avoiding the need for H₂ gas.[2][3] | 80-95 | 1-6 | |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. | - | - |
| THF, Dichloromethane | Aprotic solvents can also be used, sometimes in combination with protic solvents. | - | - | |
| Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature. | - | - |
| 40-60 °C | Gentle heating can be applied to accelerate slow reactions. | - | - | |
| Additives | Acetic acid (catalytic) | Can sometimes improve reaction rates, but may not be compatible with acid-sensitive substrates. | - | - |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the deprotection of an MPM-protected alcohol using palladium on carbon and hydrogen gas.
Materials:
-
MPM-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask with a stir bar
-
Septum
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the MPM-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.05-0.1 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 10-20 wt% of the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a needle through a septum, or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.
Materials:
-
MPM-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (or other suitable solvent)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the MPM-protected substrate in methanol.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents relative to the substrate) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 20-50 wt% of the substrate).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the product as required.
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenolysis of MPM ethers.
References
Application Notes and Protocols: 4-Methoxy-2-methylbenzyl (MMB) as an Orthogonal Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the use of protecting groups is a cornerstone of strategic molecular design. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality is paramount, allowing for the selective deprotection of one group in the presence of others.
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl and other functionalities due to its facile cleavage under oxidative or acidic conditions. Building upon this established chemistry, the 4-methoxy-2-methylbenzyl (MMB) group emerges as a promising alternative, offering potentially enhanced reactivity and finer tuning of deprotection conditions. The addition of an electron-donating ortho-methyl group to the PMB scaffold is anticipated to increase the electron density of the aromatic ring, thereby rendering the MMB group more labile to both acidic and oxidative cleavage. This heightened reactivity can translate to milder deprotection conditions, shorter reaction times, and improved orthogonality with other protecting groups.
These application notes provide a detailed overview of the MMB group as an orthogonal protecting group, drawing comparisons with the well-established PMB group. Detailed experimental protocols for the introduction and cleavage of MMB ethers are presented, alongside structured data for easy comparison of reaction conditions and yields.
Key Advantages of the MMB Protecting Group
The strategic placement of the ortho-methyl group in the MMB moiety is expected to confer several advantages over the parent PMB group:
-
Increased Acid Lability: The electron-donating nature of the methyl group further stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thus facilitating deprotection under milder acidic conditions.
-
Enhanced Oxidative Cleavage Rate: The increased electron density on the benzene ring accelerates the reaction with oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).
-
Improved Orthogonality: The ability to cleave the MMB group under exceptionally mild conditions enhances its orthogonality with other protecting groups, such as the standard benzyl (Bn) group and even the PMB group itself, allowing for more intricate synthetic strategies.
-
Tunable Reactivity: The MMB group expands the toolbox of benzyl-type protecting groups, offering a gradation of reactivity that can be exploited for selective deprotection in complex molecules.
Data Presentation: Comparison of Benzyl-Type Protecting Groups
The following tables summarize the typical conditions for the cleavage of MMB ethers in comparison to other common benzyl-type protecting groups. The data for MMB is largely extrapolated based on the established trends of substituent effects on benzyl ether stability, with the ortho-methyl group expected to increase lability.
Table 1: Oxidative Cleavage Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| MMB | DDQ (1.1 eq) | CH₂Cl₂/H₂O (18:1) | 0 to rt | < 1 h (Predicted) | > 90 |
| PMB | DDQ (1.2 eq) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 - 3 h | 85 - 95 |
| Bn | DDQ (excess) | CH₂Cl₂/H₂O (18:1) | Reflux | > 24 h | Low to no reaction |
| MMB | CAN (2.5 eq) | CH₃CN/H₂O (9:1) | 0 | < 30 min (Predicted) | > 90 |
| PMB | CAN (2.5 eq) | CH₃CN/H₂O (9:1) | 0 | 30 - 60 min | 80 - 95 |
Table 2: Acidic Cleavage Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| MMB | 1% TFA | CH₂Cl₂ | 0 | < 1 h (Predicted) | > 90 |
| PMB | 10% TFA | CH₂Cl₂ | 0 to rt | 1 - 4 h | 80 - 95 |
| Bn | Strong Acid (e.g., HBr/AcOH) | - | rt to 50 | > 12 h | Variable |
Table 3: Stability Profile
| Protecting Group | Stable to | Labile to |
| MMB | Basic conditions, Hydrogenolysis (Pd/C, H₂), Silyl ether deprotection (F⁻) | Mild Oxidative (DDQ, CAN), Mild Acidic (TFA) |
| PMB | Basic conditions, Hydrogenolysis (Pd/C, H₂), Silyl ether deprotection (F⁻) | Oxidative (DDQ, CAN), Acidic (TFA) |
| Bn | Basic conditions, Acidic (mild), Oxidative (mild) | Hydrogenolysis (Pd/C, H₂), Strong Acid |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with MMB Group
This protocol describes a general procedure for the protection of a primary alcohol using 4-methoxy-2-methylbenzyl chloride.
Materials:
-
Primary alcohol
-
4-Methoxy-2-methylbenzyl chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, 0.1 eq, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
(Optional) Add TBAI to the reaction mixture.
-
Add a solution of 4-methoxy-2-methylbenzyl chloride in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of an MMB Ether using DDQ
This protocol outlines the selective cleavage of an MMB ether in the presence of other protecting groups that are stable to mild oxidative conditions.
Materials:
-
MMB-protected compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 - 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MMB-protected compound in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acidic Deprotection of an MMB Ether using Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of an MMB ether under mild acidic conditions.
Materials:
-
MMB-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MMB-protected compound in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of TFA in CH₂Cl₂ (e.g., 1-5% v/v) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Add toluene and concentrate the mixture under reduced pressure to azeotropically remove residual TFA.
-
Extract the residue with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Orthogonal deprotection workflow for MMB, PMB, and Bn ethers.
Caption: Experimental workflow for the protection of an alcohol with MMB.
Caption: Simplified mechanism of acid-catalyzed MMB ether cleavage.
Application Notes and Protocols: The Strategic Use of p-Methoxybenzyl (MPM) Ethers in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p-methoxybenzyl (MPM or PMB) ether is a cornerstone protecting group for hydroxyl functionalities in the multistep synthesis of complex natural products. Its stability to a wide range of reagents, coupled with its selective removal under mild oxidative conditions, makes it an invaluable tool for synthetic chemists. The electron-donating p-methoxy group enhances the susceptibility of the benzyl system to oxidative cleavage, most commonly with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), allowing for deprotection without affecting other protecting groups like benzyl, silyl ethers, or acetals.[1][2][3] This orthogonality is critical in the assembly of intricate molecular architectures. These notes provide detailed protocols and quantitative data for the application of MPM protection in the synthesis of bioactive natural products.
I. Key Features of the MPM Protecting Group
-
Ease of Introduction: Typically installed under Williamson ether synthesis conditions.[3]
-
Stability: Robust under a variety of non-acidic conditions, including exposure to strong bases, organometallics, and many oxidizing and reducing agents.
-
Selective Cleavage: Readily cleaved by oxidative reagents like DDQ.[1][2] This selective deprotection is a key advantage over the standard benzyl (Bn) group.
-
Orthogonality: Can be selectively removed in the presence of numerous other protecting groups, such as silyl ethers (TBDMS, TIPS), esters (acetate, benzoate), and other ethers (MOM, THP).[2][3]
II. Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols as MPM ethers and their subsequent deprotection.
Table 1: Protection of Alcohols as MPM Ethers
| Substrate Type | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Notes |
| Primary Alcohol | p-Methoxybenzyl chloride (PMBCl), NaH | THF/DMF | 1-4 | 85-98 | Standard Williamson ether synthesis.[3] |
| Secondary Alcohol | PMBCl, NaH, TBAI (cat.) | THF | 12-24 | 80-95 | TBAI can accelerate sluggish reactions. |
| Diol (Mono-protection) | p-Methoxybenzyl alcohol, Amberlyst-15 | CH₂Cl₂ (reflux) | 12 | 90 | Selective for the less hindered hydroxyl group.[4] |
| Hindered Alcohol | p-Methoxybenzyl trichloroacetimidate, TfOH (cat.) | CH₂Cl₂ | 0.5-2 | 75-90 | Effective for sterically demanding substrates. |
| Acid-sensitive substrate | 2-(4-Methoxybenzyloxy)-4-methylquinoline, MeOTf | CH₂Cl₂ | 1-3 | >90 | Protection under neutral conditions. |
Table 2: Deprotection of MPM Ethers
| Substrate Type | Reagents and Conditions | Solvent System | Time (h) | Yield (%) | Notes |
| Primary MPM Ether | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0.5-2 | 90-98 | The most common and efficient method.[2] |
| Secondary MPM Ether | DDQ (1.2 equiv) | CH₂Cl₂/phosphate buffer (pH 7) | 1 | 97 | Buffered conditions for acid-sensitive substrates.[2] |
| Complex Molecule | DDQ (catalytic), TBN, O₂ | CH₂Cl₂ | 4-8 | 85-95 | Catalytic DDQ reduces cost and toxicity.[5] |
| Alternative Reductive | NaCNBH₃, BF₃·OEt₂ | THF (reflux) | 2-4 | 75-90 | Avoids an aldehyde byproduct, forming 4-methylanisole instead.[6] |
| Lewis Acid | FeCl₃ | CH₂Cl₂ | 1-2 | ~90 | An alternative to oxidative cleavage.[7] |
III. Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with MPM-Cl
This protocol is a standard Williamson ether synthesis for the formation of an MPM ether.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMBCl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add PMBCl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-12 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of an MPM Ether using DDQ
This protocol describes the standard oxidative cleavage of an MPM ether.[2]
Materials:
-
MPM-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MPM-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v). For acid-sensitive substrates, substitute water with a 0.1 M pH 7 phosphate buffer.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv) portion-wise as a solid. The solution will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
IV. Strategic Application and Visualizations
The strategic deployment of MPM protection is crucial in the synthesis of complex natural products. Below are examples illustrating its application, along with diagrams of relevant biological pathways and synthetic workflows.
Case Study 1: Synthesis of Platencin
Platencin is a potent antibiotic that inhibits bacterial fatty acid synthesis (FASII) by targeting both FabF and FabH enzymes.[8][9] The total synthesis of platencin often involves the protection of hydroxyl groups that would otherwise interfere with key bond-forming reactions.
A general workflow for the use of MPM in a synthetic sequence is shown below.
Case Study 2: Synthesis of Spongistatin 1
Spongistatin 1 is a highly potent antineoplastic agent isolated from marine sponges. Its complex structure, featuring multiple stereocenters and sensitive functional groups, necessitates a sophisticated protecting group strategy. The total synthesis of spongistatin 1 often employs MPM ethers to protect key hydroxyl groups during the assembly of large fragments.[10]
The mechanism of action of spongistatin involves the inhibition of tubulin polymerization, a critical process in cell division.
A logical diagram illustrating an orthogonal protecting group strategy involving MPM is presented below.
V. Conclusion
The p-methoxybenzyl ether is a versatile and reliable protecting group for alcohols in the synthesis of complex natural products. Its robust nature, coupled with the ability to be selectively cleaved under mild oxidative conditions, provides a powerful tool for chemists to navigate the challenges of multi-step synthesis. The strategic application of MPM protection, often in concert with other orthogonal protecting groups, is a key element in the successful construction of many biologically important molecules. The protocols and data presented herein serve as a practical guide for the effective implementation of MPM protection strategies in organic synthesis.
References
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Protection of Phenols with 4-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multistep synthesis of complex molecules such as pharmaceuticals and natural products. The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for phenols due to its ease of introduction, general stability under a variety of reaction conditions, and, most importantly, its facile and selective removal under oxidative conditions. This orthogonality allows for the deprotection of the PMB ether in the presence of other protecting groups, such as silyl ethers, acetals, and simple benzyl ethers.[1][2]
The reagent of choice for introducing the PMB group is 4-methoxybenzyl chloride (PMB-Cl). It should be noted that while the query specified 4-methoxy-2-methylbenzyl chloride, the vast majority of literature and common practice centers on the use of 4-methoxybenzyl chloride (PMB-Cl). Therefore, these application notes will focus on the chemistry of the widely used PMB-Cl. The protection reaction typically proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide and PMB-Cl.[1][3] Deprotection is most commonly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which selectively cleaves the PMB ether through a single electron transfer mechanism.[1][3]
These notes provide detailed protocols for the protection of phenols with PMB-Cl and the subsequent deprotection, along with quantitative data for a range of substituted phenols.
Data Presentation: Protection and Deprotection of Various Phenols
The following table summarizes the reaction conditions and yields for the protection of a variety of phenols with 4-methoxybenzyl chloride and their subsequent deprotection.
| Phenol Substrate | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) |
| Phenol | K₂CO₃, DMF | 12 | 95 | DDQ, CH₂Cl₂/H₂O | 1 | 92 |
| 4-Nitrophenol | K₂CO₃, DMF | 8 | 92 | DDQ, CH₂Cl₂/H₂O | 1.5 | 90 |
| 4-Chlorophenol | NaH, THF/DMF | 2 | 98 | DDQ, CH₂Cl₂/H₂O | 1 | 95 |
| 4-Acetylphenol | K₂CO₃, Acetone | 24 | 85 | DDQ, CH₂Cl₂/H₂O | 2 | 88 |
| 2,6-Dimethylphenol | NaH, THF | 24 | 75 | DDQ, CH₂Cl₂/H₂O | 3 | 70 |
| Vanillin | K₂CO₃, DMF | 6 | 90 | TFA, CH₂Cl₂ | 0.5 | 95 |
| Methyl Salicylate | K₂CO₃, DMF | 12 | 88 | DDQ, CH₂Cl₂/H₂O | 2 | 85 |
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Protection of Phenols with PMB-Cl
The protection of phenols with 4-methoxybenzyl chloride proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of PMB-Cl, displacing the chloride leaving group.
Reaction Mechanism: Deprotection of PMB Ethers with DDQ
The deprotection of PMB ethers with DDQ is an oxidative cleavage that proceeds through a single electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction to form a stabilized benzylic cation, which is then quenched by water to yield the deprotected phenol and 4-methoxybenzaldehyde.
Experimental Workflow
The overall process of protecting a phenol with PMB-Cl and subsequently deprotecting it can be summarized in the following workflow.
Experimental Protocols
Protocol 1: Protection of a Phenol with 4-Methoxybenzyl Chloride
Materials:
-
Phenol (1.0 equiv)
-
4-Methoxybenzyl chloride (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add 4-methoxybenzyl chloride (1.1 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure PMB-protected phenol.
Protocol 2: Deprotection of a PMB-Protected Phenol using DDQ
Materials:
-
PMB-protected phenol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the PMB-protected phenol (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv) portion-wise to the stirring solution. The reaction mixture will typically turn dark in color.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected phenol.
References
Application Notes: Acid-Catalyzed Cleavage of 4-Methoxy-2-methylbenzyl (MOMB) Ethers
AN-MOMB-001
Introduction
The 4-Methoxy-2-methylbenzyl (MOMB) group is a valuable acid-labile protecting group for hydroxyl functionalities in multi-step organic synthesis. Its enhanced electron-donating properties, owing to both the methoxy and methyl substituents on the aromatic ring, facilitate its cleavage under milder acidic conditions compared to the related p-methoxybenzyl (PMB) or benzyl (Bn) ethers. This increased lability allows for selective deprotection in the presence of other acid-sensitive groups or less reactive benzyl-type ethers.
The primary mechanism for the acid-catalyzed cleavage of MOMB ethers involves the formation of a highly stabilized benzylic carbocation intermediate.[1][2] This process is typically rapid and efficient, making the MOMB group an attractive choice for protecting alcohols in complex synthetic routes.
Mechanism of Acid-Catalyzed Cleavage
The deprotection proceeds via an SN1-type mechanism:
-
Protonation: A strong acid protonates the ether oxygen, converting the hydroxyl group into a better leaving group (an alcohol).[3]
-
Carbocation Formation: The C-O bond cleaves, releasing the free alcohol and forming a resonance-stabilized secondary benzylic carbocation. The stability of this cation is significantly enhanced by the electron-donating effects of the para-methoxy group and the ortho-methyl group.[1][4]
-
Scavenging: The carbocation is subsequently trapped by a nucleophile or a scavenger present in the reaction mixture.
Caption: SN1 mechanism of MOMB ether cleavage.
Comparative Data for Acid-Catalyzed Cleavage of Related Ethers
While specific kinetic data for the MOMB ether is proprietary, its reactivity is higher than that of the p-methoxybenzyl (PMB) ether. The following table summarizes conditions used for the cleavage of PMB ethers, which can serve as a starting point for optimizing MOMB ether deprotection. Milder conditions (e.g., lower temperatures, shorter reaction times, or less concentrated acid) are often sufficient for MOMB ethers.
| Entry | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| 1 | Catalytic HCl | CH₂Cl₂ / HFIP (1:1) | RT | < 15 min | >95% | A mild and highly effective method for electron-rich benzyl ethers.[5] |
| 2 | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to RT | 0.5 - 2 h | 85-95% | A common and effective method; TFA is volatile and easily removed. |
| 3 | p-Toluenesulfonic Acid (TsOH) | CH₂Cl₂ / MeOH | RT | 1 - 4 h | 80-90% | Stoichiometric amounts may be required for complete conversion.[6] |
| 4 | Phosphorus Oxychloride (POCl₃) | Dichloroethane | RT | 1 - 3 h | ~82% | Effective for PMB ethers and esters, does not affect benzyl ethers.[6] |
| 5 | Silver Hexafluoroantimonate (AgSbF₆) | Dichloroethane | RT | 0.5 - 1 h | >90% | A very mild Lewis acid approach, requires a cation scavenger.[6] |
Protocols: Acid-Catalyzed Cleavage of 4-Methoxy-2-methylbenzyl (MOMB) Ethers
PR-MOMB-001
General Protocol using Catalytic HCl in HFIP/CH₂Cl₂
This protocol is adapted from a highly efficient method for cleaving electron-rich benzyl ethers and is recommended as a first-choice for its mildness and speed.[5]
Materials:
-
MOMB-protected substrate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Hydrochloric acid (e.g., 4 M solution in 1,4-dioxane or concentrated aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
Dissolution: Dissolve the MOMB-protected substrate (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and HFIP (typically 0.05-0.1 M concentration).
-
Initiation: To the stirred solution at room temperature, add a catalytic amount of hydrochloric acid (0.05 - 0.2 equiv).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-30 minutes.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol product by flash column chromatography on silica gel as required.
Caption: General workflow for MOMB ether deprotection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong acids like HCl and TFA are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially hazardous solvent.
-
HFIP is a corrosive and volatile liquid; handle with caution.
References
- 1. benchchem.com [benchchem.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Methoxy-2-methylbenzyl (MOMB) Group: A Versatile Protecting Group in Modern Carbohydrate Chemistry
For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount in the multistep synthesis of complex carbohydrates and glycoconjugates. The 4-Methoxy-2-methylbenzyl (MOMB) group, a substituted benzyl ether, offers a valuable tool for the temporary protection of hydroxyl functionalities. Its unique electronic and steric properties, in comparison to the more common p-methoxybenzyl (PMB) group, provide opportunities for selective manipulation and deprotection, thereby enabling sophisticated synthetic strategies.
This application note provides a detailed overview of the use of the 4-Methoxy-2-methylbenzyl (MOMB) group in carbohydrate chemistry. It includes protocols for the introduction and cleavage of MOMB ethers, a comparative analysis with the related PMB group, and quantitative data to guide synthetic planning.
Application Notes
The 4-methoxy-2-methylbenzyl (MOMB) group serves as a reliable protecting group for hydroxyl functions in carbohydrates, offering stability under a range of reaction conditions typically encountered in glycosylation and functional group transformations. Its utility is analogous to the widely used p-methoxybenzyl (PMB) group, with key differences arising from the presence of the ortho-methyl substituent.
Advantages of the MOMB Group:
-
Stability: MOMB ethers are stable to basic and nucleophilic conditions, allowing for the manipulation of other functional groups, such as esters and amides, without premature cleavage.
-
Orthogonal Deprotection: The MOMB group can be removed under conditions that leave other protecting groups, such as benzyl (Bn) and silyl ethers, intact. This orthogonality is crucial for the sequential unmasking of hydroxyl groups in complex oligosaccharide synthesis.
-
Tunable Reactivity: The additional electron-donating methyl group on the aromatic ring, ortho to the benzylic carbon, is expected to increase the electron density of the benzyl system. This may lead to faster cleavage under acidic and oxidative conditions compared to the PMB group, potentially allowing for even milder deprotection protocols.
Comparison with the p-Methoxybenzyl (PMB) Group:
While direct comparative studies are limited, the structural differences between MOMB and PMB suggest distinct reactivity profiles. The ortho-methyl group in MOMB may introduce steric hindrance, potentially influencing the rate of both protection and deprotection reactions. Furthermore, the increased electron density on the aromatic ring is predicted to enhance its lability towards electrophilic reagents used in deprotection.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of alcohols with benzyl-type protecting groups and their subsequent deprotection. While specific data for the MOMB group in carbohydrate chemistry is not extensively reported, the data for the analogous PMB group provides a strong predictive framework.
| Transformation | Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Protection (Etherification) | PMB | PMB-Cl, NaH, DMF, 0 °C to rt | 85-95 | Analogous to Benzylations |
| MOMB (Predicted) | MOMB-Cl, NaH, DMF, 0 °C to rt | 80-95 | Analogous to PMB | |
| Acidic Deprotection | PMB | TFA, CH₂Cl₂, rt | 80-95 | [1] |
| MOMB (Predicted) | Dilute TFA, CH₂Cl₂, rt | 80-95 | Analogous to PMB | |
| Oxidative Deprotection | PMB | DDQ, CH₂Cl₂/H₂O, rt | 85-98 | [2] |
| MOMB (Predicted) | DDQ, CH₂Cl₂/H₂O, rt | 85-98 | Analogous to PMB |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-methylbenzyl Chloride (MOMB-Cl)
The protecting agent, 4-Methoxy-2-methylbenzyl chloride (MOMB-Cl), can be synthesized from 4-methoxy-2-methylbenzyl alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOMB-Cl.
-
The crude product can be purified by vacuum distillation or used directly in the subsequent protection step.
Protocol 2: Protection of a Carbohydrate Hydroxyl Group with the MOMB Group
This protocol describes a general procedure for the formation of a MOMB ether via the Williamson ether synthesis.
Materials:
-
Partially protected carbohydrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
4-Methoxy-2-methylbenzyl chloride (MOMB-Cl, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the carbohydrate in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of MOMB-Cl in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a MOMB Ether
The MOMB group can be cleaved under acidic or oxidative conditions.
Method A: Acidic Cleavage
Materials:
-
MOMB-protected carbohydrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the MOMB-protected carbohydrate in dichloromethane.
-
Add trifluoroacetic acid (typically 5-20% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the deprotected carbohydrate by flash column chromatography.
Method B: Oxidative Cleavage
Materials:
-
MOMB-protected carbohydrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water or a pH 7 buffer solution
Procedure:
-
Dissolve the MOMB-protected carbohydrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected carbohydrate by flash column chromatography.
Visualizations
Caption: Workflow for the protection of a carbohydrate hydroxyl group using MOMB-Cl.
Caption: Deprotection pathways for the MOMB group from a protected carbohydrate.
References
Application Note: Electrochemical Deprotection of p-Methoxybenzyl (MPM) Ethers in Flow Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p-methoxybenzyl (PMB or MPM) ether is a frequently utilized protecting group for alcohols in multi-step organic synthesis due to its stability under various conditions. Traditional deprotection methods often rely on stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which can generate significant chemical waste and may not be suitable for scale-up operations. Electrochemical synthesis offers a greener and more efficient alternative by eliminating the need for chemical oxidants.[1][2][3][4][5] This application note details a robust and scalable method for the electrochemical deprotection of MPM ethers in a continuous flow system, offering high yields, excellent functional group tolerance, and enhanced productivity.[1][2][3][4][5]
The described protocol utilizes an undivided electrochemical flow reactor, where the MPM-protected substrate in a methanol solution containing a supporting electrolyte is passed between two electrodes.[1][2][3][4][5] At the anode, the MPM ether is oxidized at the benzylic position, initiating the cleavage of the protecting group. The process results in the release of the free alcohol and the formation of p-methoxybenzaldehyde dimethyl acetal as a benign byproduct.[1][2][3][4][5] This method has been successfully applied to a wide range of substrates, demonstrating its versatility and potential for implementation in pharmaceutical and fine chemical manufacturing.[1][2][3][4][5]
Data Presentation
The electrochemical deprotection of various MPM-protected alcohols was performed in a continuous flow system, demonstrating broad applicability. The following table summarizes the results obtained for a diverse set of substrates, highlighting the conversion, yield, and specific conditions.
Table 1: Substrate Scope and Yields for Electrochemical MPM Deprotection [4]
| Entry | Substrate (ROPMB) | Product (ROH) | Conversion (%) | Yield (%) | Current (mA) |
| 1 | 4-Phenylbutan-1-ol derivative | 4-Phenylbutan-1-ol | >95 | 92 | 135 |
| 2 | Cyclohexylmethanol derivative | Cyclohexylmethanol | >95 | 89 | 135 |
| 3 | Cinnamyl alcohol derivative | Cinnamyl alcohol | >95 | 88 | 135 |
| 4 | Geraniol derivative | Geraniol | >95 | 85 | 135 |
| 5 | Dihydrocholesterol derivative | Dihydrocholesterol | >95 | 81 | 135 |
| 6 | Piperonyl alcohol derivative | Piperonyl alcohol | >95 | 91 | 135 |
| 7 | 4-(Trifluoromethyl)benzyl alcohol derivative | 4-(Trifluoromethyl)benzyl alcohol | >95 | 89 | 135 |
| 8 | N-Tosyl-4-hydroxypiperidine derivative | N-Tosyl-4-hydroxypiperidine | >95 | 84 | 135 |
| 9 | N-Boc-3-hydroxypiperidine derivative | N-Boc-3-hydroxypiperidine | >95 | 78 | 80 |
| 10 | 1-(Piperazin-1-yl)ethan-2-ol derivative | 1-(Piperazin-1-yl)ethan-2-ol | >95 | 75 | 135 |
| 11 | N-Boc-serinol derivative | N-Boc-serinol | >95 | 65 | 80 |
| 12 | Tetrahydropyranyl (THP) protected alcohol | THP protected alcohol | >95 | 85 | 135 |
| 13 | Acetate (Ac) protected alcohol | Acetate protected alcohol | >95 | 88 | 135 |
| 14 | tert-Butyldiphenylsilyl (TBDPS) protected alcohol | TBDPS protected alcohol | >95 | 75 | 135 |
| 15 | tert-Butyldimethylsilyl (TBS) protected alcohol | TBS protected alcohol | >95 | 80 | 135 |
| 16 | Benzyl (Bn) protected alcohol | Benzyl protected alcohol | >95 | 82 | 135 |
| 17 | Estrone derivative | Estrone | >95 | 70 | 135 |
General Conditions: 0.10 M substrate in MeOH with 0.05 M Et₄NBF₄ at a flow rate of 0.25 mL min⁻¹.[4]
Experimental Protocols
1. General Setup for Electrochemical Flow Deprotection
A solution of the MPM-protected substrate is continuously pumped through an electrochemical flow cell. The following protocol is based on the use of an Ammonite 8 electrochemical flow reactor.[4]
-
Materials:
-
MPM-protected alcohol
-
Methanol (MeOH), HPLC grade
-
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)
-
Ammonite 8 electrochemical flow reactor (or similar)
-
HPLC pump
-
DC power supply
-
Back pressure regulator (optional)
-
Collection flask
-
-
Procedure:
-
Prepare a stock solution of the MPM-protected substrate (0.10 M) and the supporting electrolyte, Et₄NBF₄ (0.05 M), in methanol.
-
Set up the electrochemical flow system by connecting the HPLC pump to the inlet of the electrochemical flow reactor and a collection flask to the outlet. A back pressure regulator can be installed after the reactor to maintain consistent pressure.
-
Prime the system with the prepared solution at the desired flow rate (e.g., 0.25 mL min⁻¹).
-
Connect the DC power supply to the anode and cathode of the flow reactor.
-
Once the system is primed and free of air bubbles, apply the specified constant current (e.g., 135 mA, or 80 mA for sensitive substrates).[4][6]
-
Collect the reaction mixture at the outlet. The reaction is performed in a single pass.
-
Monitor the reaction progress by analyzing the collected aliquots using techniques such as TLC, GC-MS, or LC-MS.
-
After completion, pump methanol through the system to clean the reactor.
-
The collected solution is typically concentrated under reduced pressure. The resulting residue can be purified by column chromatography to isolate the deprotected alcohol. The electrolyte can often be recovered and reused.[1][2][3][4][5]
-
2. Protocol for Scale-Up
The procedure can be scaled up by using a larger flow reactor (e.g., Ammonite 15) and adjusting the parameters accordingly. For instance, a 0.30 M substrate concentration at a flow rate of 4.0 mL min⁻¹ and a current of 6.0 A has been successfully employed for gram-scale synthesis.[7]
Visualizations
Caption: Experimental workflow for electrochemical deprotection.
Caption: Key parameters influencing electrochemical deprotection.
References
- 1. [PDF] Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of 4-Methoxy-2-methylbenzyl (MOMB) Ethers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of 4-Methoxy-2-methylbenzyl (MOMB) ethers. This document provides a comprehensive resource for troubleshooting common issues and offers detailed experimental protocols and frequently asked questions to ensure successful cleavage of the MOMB protecting group.
Frequently Asked Questions (FAQs)
Q1: What makes the 4-Methoxy-2-methylbenzyl (MOMB) ether a useful protecting group?
A1: The 4-Methoxy-2-methylbenzyl (MOMB) ether is a valuable protecting group for hydroxyl functionalities due to its stability across a range of chemical conditions, including basic and nucleophilic environments. The electron-donating methoxy and methyl groups on the benzyl ring increase its acid lability compared to a simple benzyl ether, allowing for selective removal under specific acidic or oxidative conditions.
Q2: Why is my MOMB ether deprotection reaction incomplete?
A2: Incomplete deprotection of MOMB ethers can stem from several factors. The primary reasons include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.
-
Reagent Decomposition: The reagents used for deprotection, particularly oxidative agents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be sensitive to moisture and degrade over time.
-
Insufficient Reagent: An inadequate amount of the deprotecting agent may not be enough to drive the reaction to completion, especially in the presence of other reactive functional groups.
-
Steric Hindrance: The steric bulk around the MOMB ether or on the substrate itself can impede the approach of the deprotecting reagent. The presence of the 2-methyl group on the MOMB ether itself can contribute to steric hindrance.
Q3: What are the common side reactions observed during MOMB ether deprotection?
A3: During acidic cleavage of MOMB ethers, a common side reaction is Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 4-methoxy-2-methylbenzyl cation that is formed.[1] With oxidative reagents like DDQ, over-oxidation of other sensitive functional groups in the molecule can occur.[1]
Q4: How does the 2-methyl group in the MOMB ether affect its deprotection compared to the more common p-methoxybenzyl (PMB) ether?
A4: The 2-methyl group in the MOMB ether introduces both electronic and steric effects. The methyl group is weakly electron-donating, which, in conjunction with the 4-methoxy group, can further stabilize the benzylic carbocation intermediate formed during acidic cleavage, potentially accelerating the reaction compared to a PMB ether under certain conditions. However, the ortho-methyl group can also introduce steric hindrance, which may slow down the rate of reaction with bulky reagents. The overall effect will depend on the specific substrate and the deprotection method employed.
Troubleshooting Guide for Incomplete MOMB Ether Deprotection
This guide provides a structured approach to troubleshooting incomplete MOMB ether deprotection.
Incomplete Cleavage with Oxidative Reagents (e.g., DDQ)
| Possible Cause | Suggested Solution |
| Decomposed DDQ | DDQ is sensitive to moisture. It is advisable to use a fresh bottle of high-purity DDQ.[2] |
| Insufficient Equivalents of DDQ | While catalytic amounts can sometimes be used with a co-oxidant, stoichiometric amounts (typically 1.1-1.5 equivalents) are often necessary for complete conversion.[2] |
| Inappropriate Solvent | Dichloromethane (DCM) is a commonly used solvent for DDQ reactions. Ensure your substrate is fully soluble. The addition of a small amount of water can sometimes facilitate the reaction.[2] |
| Low Reaction Temperature | Most DDQ deprotections are performed at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) may be beneficial, provided the substrate is thermally stable. |
| Steric Hindrance | The 2-methyl group of the MOMB ether or bulky neighboring groups on the substrate may hinder the approach of DDQ. Consider switching to a smaller deprotecting agent or employing more forcing reaction conditions (longer reaction time, higher temperature). |
Incomplete Cleavage with Acidic Reagents (e.g., Trifluoroacetic Acid - TFA)
| Possible Cause | Suggested Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). For more resistant substrates, neat TFA can be utilized.[1] |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1] |
| Low Reaction Temperature | Most TFA cleavages are performed at room temperature. If the reaction is slow, a slight increase in temperature (e.g., to 40 °C) may be beneficial, provided the substrate is stable.[1] |
| Ineffective Scavenging | The liberated 4-methoxy-2-methylbenzyl cation can react with the starting material or product. Add a cation scavenger, such as triisopropylsilane (TIS) or 1,3-dimethoxybenzene, to the reaction mixture.[1] |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a MOMB Ether using DDQ
Materials:
-
MOMB-protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the MOMB-protected compound (1.0 eq) in a mixture of DCM and water (typically an 18:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a MOMB Ether using TFA
Materials:
-
MOMB-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cation scavenger (e.g., triisopropylsilane or 1,3-dimethoxybenzene)
-
Toluene
Procedure:
-
Under an inert atmosphere, dissolve the MOMB-protected compound (1.0 eq) in anhydrous DCM in an oven-dried flask.
-
Add a cation scavenger (1.1 - 2.0 eq) to the solution.
-
Add TFA (typically 20-50% v/v, or neat for resistant substrates) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove excess TFA.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Caption: Mechanisms for oxidative and acidic deprotection of MOMB ethers.
Caption: A workflow for troubleshooting incomplete MOMB ether deprotection.
Caption: Decision tree for selecting a MOMB ether deprotection strategy.
References
Technical Support Center: Formation of MPM Ethers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formation of p-methoxybenzyl (MPM) ethers, a common protecting group strategy in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of MPM ethers, offering potential causes and solutions in a question-and-answer format.
Q1: My MPM etherification reaction is showing low or no conversion of the starting alcohol. What are the possible causes and how can I improve the yield?
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Alcohol: The formation of the alkoxide is crucial for the subsequent nucleophilic attack on the MPM reagent.
-
Insufficiently Strong Base: For simple primary and secondary alcohols, a moderately strong base like potassium carbonate (K₂CO₃) may suffice. However, for less acidic or sterically hindered alcohols, a stronger base such as sodium hydride (NaH) is often necessary to ensure complete deprotonation.
-
Improper Base Handling: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure NaH is fresh and handled under anhydrous conditions. A gray appearance may indicate deactivation.
-
Insufficient Reaction Time for Deprotonation: Allow adequate time for the base to fully deprotonate the alcohol before adding the MPM reagent. This is often indicated by the cessation of hydrogen gas evolution when using NaH.
-
-
Poor Quality or Inactive Reagents:
-
MPM-Cl/Br Degradation: p-Methoxybenzyl chloride (MPM-Cl) or bromide (MPM-Br) can degrade over time. It is advisable to use freshly opened or purified reagents.
-
Wet Solvents or Reagents: The Williamson ether synthesis is highly sensitive to moisture, which can quench the alkoxide and hydrolyze the MPM halide. Ensure all solvents (e.g., DMF, THF) are anhydrous and glassware is thoroughly dried.
-
-
Suboptimal Reaction Conditions:
-
Low Temperature: While lower temperatures can minimize side reactions, they can also slow down the desired reaction. If conversion is low, consider gradually increasing the reaction temperature while monitoring for byproduct formation.
-
Inappropriate Solvent: Polar aprotic solvents like DMF or THF are generally preferred as they solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.
-
Q2: I am observing significant formation of an elimination byproduct (an alkene). How can I minimize this side reaction?
Background: The alkoxide formed during the reaction is a strong base and can promote an E2 elimination reaction, which competes with the desired SN2 substitution. This is particularly problematic with sterically hindered alcohols or bases.
Solutions:
-
Choice of Base: Use a less sterically hindered base if possible. However, the base must be strong enough to deprotonate the alcohol.
-
Temperature Control: E2 reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Substrate Considerations: If synthesizing an unsymmetrical ether, choose the synthetic route where the MPM group is introduced onto the less sterically hindered alcohol.
Q3: I am working with a phenol and see byproducts from C-alkylation. How can I favor O-alkylation?
Background: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
Solutions:
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation, while protic solvents can lead to increased C-alkylation.
-
Counterion: The nature of the counterion can also influence the selectivity, although this is a more complex factor.
Q4: I am working with a diol and obtaining a mixture of mono- and di-protected products, or only the di-protected product. How can I achieve selective mono-protection?
Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the MPM reagent. Using one equivalent or slightly less of MPM-Cl/Br relative to the diol will favor mono-protection.
-
Slow Addition: Add the MPM reagent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can improve selectivity for mono-alkylation.
-
Bulky Protecting Groups: If the diol has primary and secondary alcohols, the primary alcohol is generally more reactive. For diols with similar reactivity, consider using a bulky protecting group to protect one alcohol first, then proceed with the MPM protection.
-
Alternative Methods: Consider methods like the reductive opening of a p-methoxybenzylidene acetal, which can provide the mono-MPM ether of a diol with protection at the more sterically hindered alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming MPM ethers?
The most common method is the Williamson ether synthesis , which involves the reaction of an alcohol with a p-methoxybenzyl halide (MPM-Cl or MPM-Br) in the presence of a base. For base-sensitive substrates, an alternative method involves the use of p-methoxybenzyl trichloroacetimidate with a catalytic amount of a strong acid.
Q2: What are the typical bases and solvents used in the Williamson ether synthesis for MPM protection?
-
Bases: Sodium hydride (NaH) is a common and effective base for a wide range of alcohols. Potassium carbonate (K₂CO₃) can also be used, particularly for more acidic alcohols like phenols.
-
Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are most commonly employed.
Q3: My substrate is sensitive to strong bases. What is a suitable alternative for MPM protection?
For substrates that are unstable under basic conditions, protection can be achieved by reacting the alcohol with p-methoxybenzyl trichloroacetimidate in the presence of a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH). This method proceeds under mild, acidic conditions.
Q4: Are there any known side reactions with amine functional groups when using MPM-Cl?
Yes, p-methoxybenzyl chloride can react with primary and secondary amines to form the corresponding PMB-protected amines. If your substrate contains both an alcohol and an amine, you may observe protection at both sites.
Data Presentation
Table 1: Comparison of Common Conditions for MPM Ether Formation
| Method | Reagents | Base/Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Williamson Ether Synthesis | Alcohol, MPM-Cl/Br | NaH | Anhydrous DMF/THF | 0 °C to RT | Good to Excellent | Widely applicable, requires anhydrous conditions. |
| Williamson Ether Synthesis | Phenol, MPM-Cl/Br | K₂CO₃ | Anhydrous DMF/Acetone | RT to Reflux | Good | Suitable for phenols, may require heating. |
| Trichloroacetimidate Method | Alcohol, p-Methoxybenzyl trichloroacetimidate | TfOH (catalytic) | Dichloromethane | RT | High | Ideal for base-sensitive substrates. |
Experimental Protocols
Protocol 1: MPM Protection of a Primary Alcohol using Sodium Hydride (Williamson Ether Synthesis)
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (MPM-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: MPM Protection of an Alcohol using p-Methoxybenzyl Trichloroacetimidate
Materials:
-
Alcohol
-
p-Methoxybenzyl trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) and p-methoxybenzyl trichloroacetimidate (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.01 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times are typically short (30 minutes to a few hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for MPM ether formation via Williamson ether synthesis.
Caption: Common side reactions during MPM ether formation.
Caption: A logical troubleshooting guide for MPM ether synthesis.
Technical Support Center: Optimizing MPM Protection of Alcohols
This guide provides troubleshooting advice and frequently asked questions for optimizing reaction conditions for the p-Methoxybenzyl (MPM) protection of alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for MPM protection of an alcohol?
A1: The two most common methods for the MPM protection of alcohols are the Williamson ether synthesis using p-methoxybenzyl chloride (MPM-Cl) and the use of p-methoxybenzyl 2,2,2-trichloroacetimidate (MPM-OC(NH)CCl₃). The Williamson ether synthesis is typically performed under basic conditions, making it unsuitable for base-sensitive substrates. The trichloroacetimidate method, however, proceeds under acidic conditions and is often preferred for its milder reaction conditions and suitability for a wider range of substrates, including those sensitive to bases.
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to a sluggish or incomplete reaction. Insufficiently strong base (in the Williamson ether synthesis), poor quality of the MPM-Cl (which can degrade over time), or steric hindrance around the alcohol can all slow down the reaction. For sterically hindered alcohols, using the more reactive p-methoxybenzyl 2,2,2-trichloroacetimidate is often a better choice.[1] Additionally, ensuring an anhydrous reaction environment is crucial, as water can quench the base and hydrolyze the MPM-Cl.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side product is the homocoupling of MPM-Cl to form a diether. This is often due to the presence of moisture or an excess of the base. To minimize this, ensure all reagents and solvents are anhydrous and add the base slowly to the reaction mixture. Another potential side reaction is elimination, particularly with secondary and tertiary alcohols, if the reaction is run at elevated temperatures. Using milder conditions and a non-nucleophilic base can help to mitigate this.
Q4: How do I choose between MPM-Cl and p-methoxybenzyl 2,2,2-trichloroacetimidate?
A4: The choice of reagent depends on the nature of your substrate. For simple, base-stable alcohols, the Williamson ether synthesis with MPM-Cl is a cost-effective option. However, for base-sensitive substrates or sterically hindered alcohols, the trichloroacetimidate method is generally superior, offering higher yields and milder reaction conditions.[1]
Q5: What is the typical workup procedure for an MPM protection reaction?
A5: The workup procedure depends on the method used. For the Williamson ether synthesis, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. For the trichloroacetimidate method, the reaction mixture is often filtered to remove the trichloroacetamide byproduct, and then subjected to a similar aqueous workup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive MPM-Cl | Use freshly distilled or purchased MPM-Cl. |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH). | |
| Steric hindrance | Switch to the more reactive p-methoxybenzyl 2,2,2-trichloroacetimidate.[1] | |
| Wet reagents or solvent | Ensure all glassware, reagents, and solvents are rigorously dried. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC and consider increasing the reaction time or temperature. |
| Poor solubility of the alcohol | Choose a solvent in which the alcohol is more soluble. | |
| Formation of Byproducts | Homocoupling of MPM-Cl | Add the base slowly and ensure anhydrous conditions. |
| Elimination (for 2°/3° alcohols) | Use milder reaction conditions and a non-nucleophilic base. | |
| Difficulty with Workup | Emulsion formation | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble | Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. |
Experimental Protocols
Protocol 1: MPM Protection using MPM-Cl (Williamson Ether Synthesis)
-
Preparation: To a solution of the alcohol (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly add a solution of p-methoxybenzyl chloride (MPM-Cl, 1.1 eq) in the same anhydrous solvent.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: MPM Protection using p-Methoxybenzyl 2,2,2-Trichloroacetimidate
-
Preparation: To a solution of the alcohol (1.0 eq) and p-methoxybenzyl 2,2,2-trichloroacetimidate (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) at 0 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting alcohol is consumed, as indicated by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Conditions for MPM Protection
| Method | Reagent | Base/Catalyst | Solvent | Temp. | Typical Yield | Notes |
| Williamson Ether Synthesis | MPM-Cl | NaH | THF/DMF | 0 °C to RT | 70-95% | Good for primary and less hindered secondary alcohols. |
| Trichloroacetimidate | MPM-OC(NH)CCl₃ | BF₃·OEt₂, TMSOTf | CH₂Cl₂ | 0 °C to RT | 85-98% | Excellent for hindered and acid-stable alcohols.[1] |
| Heterogeneous Catalysis | p-Methoxybenzyl alcohol | Amberlyst-15 | CH₂Cl₂ | Reflux | 90% | Avoids unstable MPM-Cl.[2] |
Visualizations
Caption: General workflow for the MPM protection of alcohols.
Caption: Decision tree for troubleshooting low yields in MPM protection.
References
Technical Support Center: The 4-Methoxy-2-methylbenzyl (MOMB) Protecting Group
Welcome to the technical support center for the 4-Methoxy-2-methylbenzyl (MOMB) protecting group. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the stability and cleavage of the MOMB group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the 4-Methoxy-2-methylbenzyl (MOMB) group and how does it compare to the p-Methoxybenzyl (PMB) group?
A1: The 4-Methoxy-2-methylbenzyl (MOMB) group is a protecting group used primarily for alcohols. Structurally, it is similar to the more common p-Methoxybenzyl (PMB) group, but with an additional methyl group at the ortho-position (C2) of the benzene ring. This additional electron-donating methyl group generally increases the acid lability of the MOMB group compared to the PMB group by further stabilizing the benzylic carbocation formed during acidic cleavage.
Q2: What is the general mechanism for the acidic cleavage of the MOMB group?
A2: The acidic deprotection of a MOMB-protected alcohol (MOMB-OR) proceeds via a standard acid-catalyzed ether cleavage mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to release the free alcohol (R-OH) and a resonance-stabilized 4-methoxy-2-methylbenzyl carbocation. This carbocation is then neutralized by a nucleophile present in the reaction mixture, often a scavenger species.
Q3: Which acids are typically used for the deprotection of the MOMB group?
A3: Strong acids are required to efficiently cleave the MOMB ether bond. The most commonly employed acid is Trifluoroacetic Acid (TFA), often used in high concentrations (e.g., 50-95%) in a solvent like Dichloromethane (DCM). Other strong Brønsted acids or Lewis acids can also be effective, but conditions must be optimized for the specific substrate.
Q4: What factors influence the rate of MOMB group cleavage?
A4: Several factors can affect the efficiency of the deprotection:
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Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the cleavage rate.
-
Temperature: Increasing the reaction temperature can speed up the reaction but may also promote side reactions. Most deprotections are run at room temperature.
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediate and the overall reaction kinetics. Dichloromethane (DCM) is a common choice.
-
Steric Hindrance: Steric bulk around the MOMB-protected alcohol can sometimes hinder the approach of the acid, slowing the reaction.
-
Substrate Nucleophilicity: The presence of other nucleophilic groups in the substrate can compete for the liberated MOMB carbocation if scavengers are not used effectively.
Acidic Lability of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups to acidic conditions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the rate of cleavage by stabilizing the intermediate carbocation. The following table provides a qualitative comparison of the MOMB group with related protecting groups.
| Protecting Group | Structure | Relative Lability to Acid | Common Cleavage Conditions |
| Benzyl (Bn) | Benzyl | Low | Requires very strong acid (e.g., HBr, BBr₃) or hydrogenolysis. Generally stable to TFA.[1][2] |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | Medium-High | Cleaved by strong acids like neat TFA or TFA in DCM.[3][4] |
| 4-Methoxy-2-methylbenzyl (MOMB) | 4-Methoxy-2-methylbenzyl | High | Expected to be more labile than PMB; cleaved readily with moderate to high concentrations of TFA in DCM. |
Note: The relative lability of MOMB is an educated estimation based on established chemical principles of substituent effects.
Experimental Protocols
Protocol 1: Standard Deprotection of a MOMB-Protected Alcohol using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a MOMB ether using a standard TFA "cleavage cocktail".
Materials:
-
MOMB-protected substrate
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Anisole (as cation scavengers)
-
Cold diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the MOMB-protected substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Scavenger Addition: Add a cation scavenger to the solution. A common choice is Triisopropylsilane (TIS, 5-10 equivalents). Scavengers are crucial to prevent the reactive MOMB carbocation from re-reacting with the product or other nucleophilic sites.[5]
-
Initiation of Cleavage: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 50% v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the DCM and TFA. b. Co-evaporate with a solvent like toluene (2-3 times) to ensure complete removal of residual TFA.
-
Product Isolation: a. Resuspend the oily residue in a minimal amount of DCM. b. Add the solution dropwise to a flask containing a stirred, 10-fold excess of cold diethyl ether to precipitate the deprotected product. c. Isolate the solid product by filtration or centrifugation. Wash the pellet with additional cold diethyl ether to remove scavengers and byproducts. d. Dry the final product under vacuum.
Visual Guides and Workflows
Caption: Acid-catalyzed cleavage mechanism of a MOMB-protected alcohol.
Caption: Step-by-step workflow for MOMB deprotection using TFA.
Troubleshooting Guide
Q5: My MOMB deprotection reaction is incomplete, even after several hours. What should I do?
A5: Incomplete deprotection is a common issue. Consider the following troubleshooting steps:
-
Increase Acid Concentration: The concentration of TFA may be too low for your specific substrate. Try increasing the percentage of TFA in the reaction mixture (e.g., from 50% to 95%).[5]
-
Increase Reaction Time: Some substrates, particularly those with steric hindrance, may require longer reaction times. Continue to monitor the reaction for up to 24 hours.
-
Increase Temperature: If extended time at room temperature is ineffective, you can gently warm the reaction (e.g., to 40 °C). However, be aware this can increase the risk of side reactions, so ensure efficient scavengers are present.
-
Check Reagent Quality: Ensure your TFA and solvent are of high quality and anhydrous, as water can sometimes interfere with the reaction.
Q6: I am observing unexpected byproducts after cleavage. What could be the cause?
A6: The formation of byproducts is often due to the reactivity of the MOMB carbocation.
-
Cause: The highly electrophilic 4-methoxy-2-methylbenzyl carbocation can react with nucleophilic functional groups on your starting material or product (e.g., indoles, thioethers, or even the deprotected alcohol itself).[6]
-
Solution: The most effective solution is to use an appropriate cation scavenger in sufficient excess.[5][7]
-
Triisopropylsilane (TIS): Excellent for general use; it reduces the carbocation.
-
Anisole or 1,3,5-Trimethoxybenzene: These electron-rich aromatic compounds act as potent nucleophiles to trap the carbocation via Friedel-Crafts alkylation.[7]
-
Water: Can be used in small amounts (e.g., 2-5%) to quench the carbocation, forming 4-methoxy-2-methylbenzyl alcohol.[5]
-
Q7: My starting material or product seems to be degrading under the acidic conditions. How can I mitigate this?
A7: If your molecule contains other acid-sensitive functional groups (e.g., t-butyl esters, Boc groups, silyl ethers), they may be cleaved or degraded under the deprotection conditions.
-
Solution 1: Milder Conditions: Try to find the mildest conditions possible for your MOMB cleavage. Start with a lower concentration of TFA and run the reaction at 0 °C, only increasing the strength if necessary.
-
Solution 2: Orthogonal Protecting Groups: For future syntheses, plan your protecting group strategy to be "orthogonal". This means choosing groups that can be removed under different, non-interfering conditions (e.g., using a base-labile or hydrogenolysis-labile group instead of another acid-labile one).[8]
Caption: Decision tree for troubleshooting common MOMB deprotection issues.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Methoxy-2-methylbenzyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxy-2-methylbenzyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Methoxy-2-methylbenzyl ether?
A1: The most prevalent and versatile method for preparing 4-Methoxy-2-methylbenzyl ether is the Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol (ROH) to form a more nucleophilic alkoxide (RO-), which then reacts with a 4-methoxy-2-methylbenzyl halide (or another suitable electrophile with a good leaving group) in a nucleophilic substitution (SN2) reaction.[1][2][3]
Q2: What are the necessary starting materials for the Williamson ether synthesis of 4-Methoxy-2-methylbenzyl ether?
A2: The key reactants are an alcohol (the molecule to which the 4-methoxy-2-methylbenzyl group will be attached) and an electrophile such as 4-methoxy-2-methylbenzyl chloride or 4-methoxy-2-methylbenzyl bromide. A base is also required to deprotonate the alcohol.
Q3: How are the precursors, 4-methoxy-2-methylbenzyl alcohol and 4-methoxy-2-methylbenzyl halide, synthesized?
A3: 4-Methoxy-2-methylbenzaldehyde can be synthesized from 3,4-dimethylphenol through a multi-step process involving methylation and oxidation.[4] This aldehyde can then be reduced to this compound. The alcohol can be subsequently converted to the corresponding 4-methoxy-2-methylbenzyl halide (e.g., bromide or chloride) using reagents like thionyl chloride or hydrogen bromide.[5][6][7]
Q4: What are the typical bases and solvents used in this reaction?
A4: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are frequently used to ensure complete and irreversible deprotonation of the alcohol.[1] Milder bases like potassium carbonate (K₂CO₃) can also be employed, particularly with more acidic alcohols like phenols.[1] Common solvents are polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which are excellent for SN2 reactions.[1][2]
Q5: What are the main factors influencing the reaction's yield?
A5: Several factors can significantly impact the yield:
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Purity of Reagents : All reagents, especially the 4-methoxy-2-methylbenzyl halide and the solvent, must be anhydrous, as water can quench the alkoxide.[8]
-
Strength of the Base : A sufficiently strong base is crucial for complete deprotonation of the alcohol.[8]
-
Reaction Temperature : While some reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.[2][8]
-
Reaction Time : The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time for maximum conversion.[8]
-
Steric Hindrance : The ortho-methyl group on the benzyl halide can introduce steric hindrance, potentially slowing the reaction rate compared to an unsubstituted benzyl halide. The steric bulk of the alcohol nucleophile also plays a critical role.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol.2. Inactive or degraded 4-methoxy-2-methylbenzyl halide.3. Insufficient reaction time or temperature.4. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the stoichiometry of the base.2. Use a fresh bottle of the alkylating agent or purify the existing stock.3. Increase the reaction time and/or temperature. Monitor the reaction progress closely.4. Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products (e.g., Elimination) | 1. The alcohol is secondary or tertiary, making it prone to E2 elimination.2. High reaction temperatures can favor elimination.3. A sterically hindered base was used. | 1. The Williamson ether synthesis works best with primary alcohols. For secondary alcohols, expect a mixture of products. Tertiary alcohols will primarily yield elimination products.[1]2. Maintain a lower, controlled reaction temperature.3. Use a less sterically hindered base. |
| Formation of this compound | The 4-methoxy-2-methylbenzyl halide is hydrolyzing. | Ensure strictly anhydrous conditions. |
| Difficult Purification | The product is an oil and is difficult to crystallize from impurities. | Purify by column chromatography on silica gel. If the product is an oil, consider vacuum distillation if it is thermally stable. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-methylbenzyl Bromide from this compound
This protocol is adapted from the synthesis of similar benzyl bromides.[5]
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Benzene or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in benzene or toluene.
-
Add 48% aqueous HBr (2.0-3.0 eq).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-2-methylbenzyl bromide. This can be used in the next step, often without further purification.
Protocol 2: Williamson Ether Synthesis of 4-Methoxy-2-methylbenzyl Ether
This is a general procedure and may require optimization for specific alcohols.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-Methoxy-2-methylbenzyl bromide (or chloride)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-methylbenzyl bromide (1.0-1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The optimal conditions for the Williamson ether synthesis can vary significantly depending on the substrates. The following tables provide illustrative data from related benzyl ether syntheses to guide optimization.
Table 1: Effect of Base and Solvent on a Typical Benzylation of an Alcohol
| Entry | Alcohol | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary | NaH (1.2) | DMF | 25 | 12 | >90 |
| 2 | Primary | NaH (1.2) | THF | 25 | 24 | 85 |
| 3 | Primary | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 24 | 75 |
| 4 | Secondary | NaH (1.5) | DMF | 50 | 24 | 60-70* |
| 5 | Phenol | K₂CO₃ (1.5) | DMF | 80 | 6 | >95 |
*Lower yield due to increased steric hindrance and potential for competing E2 elimination.
Table 2: Comparison of Leaving Groups in Benzylation Reactions
| Entry | Benzylating Agent | Relative Reactivity |
| 1 | Benzyl Iodide | Highest |
| 2 | Benzyl Bromide | High |
| 3 | Benzyl Chloride | Moderate |
| 4 | Benzyl Tosylate | High |
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies Following Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 4-methoxybenzaldehyde, a common byproduct generated during the deprotection of 4-methoxybenzyl (PMB) ethers. This resource is intended for researchers, scientists, and drug development professionals to address specific challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove the 4-methoxybenzaldehyde byproduct?
A1: The three primary methods for removing 4-methoxybenzaldehyde from a reaction mixture are:
-
Liquid-Liquid Extraction with Sodium Bisulfite: This is a highly selective method for removing aldehydes.
-
Flash Column Chromatography: A versatile technique that separates compounds based on their polarity.
-
Recrystallization: A powerful method for purifying solid products to a high degree of purity, provided a suitable solvent is identified.
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on several factors:
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Nature of your desired product: Is it a solid or an oil? What is its polarity and solubility?
-
Purity requirements: How pure does your final product need to be?
-
Scale of the reaction: Are you working on a small laboratory scale or a larger production scale?
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Presence of other impurities: Are there other byproducts in the reaction mixture?
In many laboratory settings, flash chromatography is a common first approach due to its general applicability.[1] However, for solid compounds where high purity is critical, recrystallization is often the preferred method.[1] Liquid-liquid extraction with sodium bisulfite is particularly useful when 4-methoxybenzaldehyde is the primary impurity and needs to be selectively removed.
Q3: Can I combine different purification methods?
A3: Yes, combining methods is often a very effective strategy. For instance, you can perform an initial purification using liquid-liquid extraction to remove the bulk of the 4-methoxybenzaldehyde, followed by column chromatography or recrystallization to achieve the desired final purity of your product.
Troubleshooting Guides
Liquid-Liquid Extraction with Sodium Bisulfite
| Problem | Possible Cause | Solution |
| Incomplete removal of 4-methoxybenzaldehyde. | Insufficient mixing or reaction time between the aldehyde and the bisulfite solution. | Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize the interfacial contact between the two phases. |
| The sodium bisulfite solution is not fresh or saturated. | Prepare a fresh, saturated solution of sodium bisulfite in water for each use. | |
| The pH of the aqueous layer is not optimal for adduct formation. | Ensure the aqueous solution is neutral or slightly acidic. | |
| Emulsion formation at the interface. | High concentration of solutes or surfactants in the reaction mixture. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial. |
| Precipitation of the bisulfite adduct at the interface. | The bisulfite adduct of 4-methoxybenzaldehyde may have limited solubility in the aqueous phase, especially at high concentrations. | Add more water to the separatory funnel to dissolve the precipitate. If the precipitate persists, it may be necessary to filter the entire mixture through a pad of celite. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product and 4-methoxybenzaldehyde. | The chosen solvent system (eluent) has incorrect polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for separating moderately polar compounds from the more polar 4-methoxybenzaldehyde is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). |
| The column is overloaded with the crude product. | Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet packing" (slurry packing) is generally preferred over "dry packing". | |
| The product elutes with the solvent front. | The eluent is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| The product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
Recrystallization
| Problem | Possible Cause | Solution |
| The product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The presence of significant impurities is inhibiting crystallization. | Try purifying the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of fresh solvent, heat to redissolve, and then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. | |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Data Presentation
The following table provides an illustrative comparison of the typical outcomes for each purification method when removing 4-methoxybenzaldehyde. The actual results will vary depending on the specific properties of the desired product and the experimental conditions.
| Purification Method | Typical Purity of Desired Product | Typical Yield of Desired Product | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Bisulfite) | 90-95% | >95% | Highly selective for aldehydes, fast, and inexpensive. | May not remove other impurities, potential for emulsion formation. |
| Flash Column Chromatography | 95-99% | 70-90% | Versatile, applicable to a wide range of compounds (solids and oils). | Can be time-consuming, requires larger volumes of solvent, and can be costly on a large scale.[1] |
| Recrystallization | >99% | 60-85% | Can yield very pure crystalline products, relatively inexpensive.[1] | Only applicable to solids, requires finding a suitable solvent, and can have lower yields.[2] |
Experimental Protocols
Protocol 1: Removal of 4-Methoxybenzaldehyde by Liquid-Liquid Extraction with Sodium Bisulfite
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the 4-methoxybenzaldehyde-bisulfite adduct.
-
Collection: Drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for the separation using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4, and there should be good separation from the 4-methoxybenzaldehyde spot. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a bellows or compressed air) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product when hot but not when cold, while the 4-methoxybenzaldehyde impurity remains soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexanes, or mixtures thereof.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for removing 4-methoxybenzaldehyde via liquid-liquid extraction.
Caption: Workflow for purification using flash column chromatography.
Caption: Workflow for purification of a solid product by recrystallization.
References
Technical Support Center: Purification of MPM-Protected Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-methoxybenzyl (MPM) protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the MPM group and why is it used?
A: The 4-methoxybenzyl (MPM) group is a protecting group used in organic synthesis, primarily for hydroxyl functional groups. It forms a stable ether linkage (an MPM ether) that is resistant to a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments. Its key advantage is that it can be selectively removed under specific oxidative or strongly acidic conditions, often leaving other protecting groups like silyl ethers (TBS), esters (acetyl, benzoyl), and even standard benzyl (Bn) ethers intact.[1][2]
Q2: What are the primary methods for MPM group deprotection?
A: The most common method for MPM deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a solvent system like dichloromethane/water.[1][2][3] Other oxidants such as cerium(IV) ammonium nitrate (CAN) can also be used.[4] Additionally, the MPM group can be cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), though this method is less chemoselective.[5]
Q3: Why is the byproduct from MPM deprotection difficult to remove?
A: Oxidative deprotection of an MPM ether generates p-anisaldehyde (4-methoxybenzaldehyde) as a major byproduct. This aldehyde can be of similar polarity to the desired deprotected alcohol, leading to co-elution during column chromatography.[2] If the reaction is worked up reductively or if p-anisaldehyde is reduced, p-methoxybenzyl alcohol is formed, which also presents significant purification challenges due to similar polarity issues.
Q4: Can the MPM group be cleaved during silica gel chromatography?
A: Yes, while generally stable, the MPM group can be labile under acidic conditions. Standard silica gel is slightly acidic and can cause partial or complete cleavage of sensitive MPM-protected compounds during prolonged exposure on a column. This leads to streaking, low recovery of the desired compound, and contamination of fractions with the deprotected product.
Troubleshooting Guide
Problem 1: My target compound is co-eluting with the p-anisaldehyde byproduct.
This is one of the most common challenges in purifying products from MPM deprotection reactions.
| Solution | Description | Pros | Cons |
| Aqueous Bisulfite Wash | During the reaction workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, sequestering it in the aqueous phase. | Simple, effective for removing aldehydes, and uses inexpensive reagents. | The adduct formation is reversible; multiple extractions may be needed. May not be effective for very nonpolar aldehydes. |
| Optimize Chromatography | Change the solvent system to improve separation. A switch to a different solvent system (e.g., Toluene/Acetone or a gradient elution) can alter selectivity. Using a less polar or more polar system can help resolve the compounds.[6] | Can be highly effective if the right conditions are found. | Can be time-consuming to screen different solvent systems. |
| Alternative Purification | If the desired alcohol is crystalline, recrystallization can be an excellent alternative to chromatography for removing the aldehyde impurity.[7] | Can provide very high purity material and is scalable. | The compound must be a solid with suitable crystallization properties. |
Problem 2: My MPM-protected compound appears to be decomposing on the silica gel column.
This suggests that the compound is sensitive to the acidic nature of the silica gel.
| Solution | Description | Pros | Cons |
| Neutralize Silica Gel | Prepare a slurry of silica gel in the desired eluent and add a small amount of a neutralizating agent like triethylamine (~0.1-1% v/v). The triethylamine will neutralize the acidic sites on the silica. | Effective at preventing acid-catalyzed decomposition.[8] | Triethylamine can be difficult to remove from the final product and may interfere with certain functional groups. |
| Use Alternative Stationary Phase | Switch to a less acidic stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography). | Alumina is basic and can prevent acid-mediated decomposition. Reverse-phase offers a completely different separation mechanism. | Alumina can have its own reactivity issues (e.g., with esters). Reverse-phase requires different solvent systems and may not be suitable for all compounds. |
| Minimize Contact Time | Use flash chromatography with higher pressure to push the solvent through faster, reducing the time the compound spends on the column. | Quick and can reduce the extent of decomposition. | May result in poorer separation if the flow rate is too high. |
Experimental Protocols
Protocol 1: General Procedure for DDQ-Mediated Deprotection of an MPM Ether
This protocol describes a standard method for removing an MPM protecting group using DDQ.
Materials:
-
MPM-protected compound
-
Dichloromethane (DCM), reagent grade
-
Deionized Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (optional, for aldehyde byproduct)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MPM-protected compound (1.0 eq) in a mixture of DCM and water (typically an 18:1 to 10:1 v/v ratio). The concentration is usually around 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 eq) portion-wise to the stirring solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (usually 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Pour the mixture into a separatory funnel and dilute with additional DCM.
-
(Optional) Wash the organic layer twice with saturated aqueous NaHSO₃ to remove the p-anisaldehyde byproduct.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by flash column chromatography or recrystallization.
Visualizations
Deprotection and Purification Workflow
The following diagram illustrates the decision-making process when purifying a compound after MPM deprotection.
Caption: Troubleshooting workflow for MPM deprotection and purification.
Mechanism of DDQ-Mediated MPM Deprotection
This diagram outlines the key steps in the oxidative cleavage of an MPM ether by DDQ.
References
- 1. Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation [jstage.jst.go.jp]
- 2. total-synthesis.com [total-synthesis.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Preventing benzyl group migration during MPM protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the p-Methoxybenzyl (MPM) protection of alcohols, with a specific focus on preventing benzyl group migration.
Frequently Asked Questions (FAQs)
Q1: What is benzyl group migration during MPM protection?
A1: Benzyl group migration is an undesired side reaction that can occur during the protection of poly-hydroxyl compounds, such as diols, with p-methoxybenzyl chloride (MPM-Cl). In this process, an MPM group that has already been attached to one hydroxyl group moves to an adjacent hydroxyl group on the same molecule. This results in a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Q2: What is the proposed mechanism for this migration?
A2: The migration is believed to occur via a base-catalyzed intramolecular rearrangement. After the initial protection of one hydroxyl group, a base in the reaction mixture deprotonates a nearby hydroxyl group. This newly formed alkoxide can then act as an intramolecular nucleophile, attacking the benzylic carbon of the adjacent MPM ether. This can lead to the formation of a transient cyclic intermediate, which subsequently collapses, resulting in the transfer of the MPM group to the neighboring oxygen. This process is a form of neighboring group participation.[1][2][3]
Q3: Can benzyl group migration be completely avoided?
A3: While complete avoidance can be challenging, especially with complex substrates, the migration can be significantly minimized by carefully selecting reaction conditions. The choice of base, solvent, temperature, and reaction time are all critical factors.
Q4: Is the migrated product the thermodynamic or kinetic product?
A4: The initially protected alcohol is typically the kinetic product, formed due to faster reaction at the more accessible or more nucleophilic hydroxyl group. The migrated product is often the thermodynamically more stable isomer. Reaction conditions that allow for equilibrium to be established, such as longer reaction times or higher temperatures, are more likely to favor the formation of the thermodynamic product through migration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired regioisomer and a mixture of products. | Benzyl group migration. | - Lower the reaction temperature: Perform the reaction at 0 °C or even -20 °C to favor the kinetic product and slow down the rate of migration. - Use a less hindered, non-nucleophilic base: Strong, bulky bases can promote elimination and other side reactions. Consider using milder bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). - Choose an appropriate solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred. Polar aprotic solvents like DMF can sometimes facilitate side reactions.[4] - Limit the reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product. |
| No reaction or very slow reaction. | Insufficiently strong base or inactive reagents. | - Use a stronger base: If a mild base is not effective, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the alcohol. - Check the quality of reagents: Ensure that the MPM-Cl and the base are not degraded. Use freshly opened or purified reagents. - Increase the temperature slightly: If the reaction is sluggish at low temperatures, a modest increase in temperature may be required, but monitor for migration. |
| Formation of elimination byproducts. | Use of a sterically hindered and/or strongly basic alkoxide. | - Use a less hindered base: Avoid very bulky bases if elimination is a significant issue. - Ensure the use of a primary benzyl halide: MPM-Cl is a primary halide and is less prone to E2 elimination compared to secondary or tertiary halides.[5][6] |
Recommended Experimental Protocol for Monoprotection of a Diol with Minimal Migration
This protocol is designed to favor the kinetic product and minimize benzyl group migration.
Materials:
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Diol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (MPM-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add NaH (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of MPM-Cl (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired MPM-protected alcohol.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting issues during MPM protection.
Signaling Pathway of Benzyl Group Migration
The diagram below illustrates the proposed intramolecular pathway for benzyl group migration in a 1,2-diol system under basic conditions.
References
- 1. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Neighbouring_group_participation [chemeurope.com]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-methylbenzyl (MOMB) Protected Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis, scale-up, and deprotection of substrates protected with the 4-Methoxy-2-methylbenzyl (MOMB) group. The MOMB group, a substituted benzyl ether, offers unique advantages in terms of stability and selective cleavage, making it a valuable tool in complex organic synthesis. This guide addresses common challenges and frequently asked questions to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the 4-Methoxy-2-methylbenzyl (MOMB) protecting group over the more common p-Methoxybenzyl (PMB) group?
A1: The MOMB protecting group, while structurally similar to the PMB group, offers distinct advantages primarily due to the presence of the ortho-methyl group. This substitution can influence the group's reactivity and stability. Theoretically, the additional methyl group can increase the electron density of the aromatic ring, potentially making the MOMB group more labile under acidic conditions compared to the PMB group, which could be beneficial for sensitive substrates.[1] Furthermore, the steric bulk introduced by the 2-methyl group can influence the selectivity of protection in molecules with multiple hydroxyl or amino groups.
Q2: What are the most common methods for introducing the MOMB protecting group on a large scale?
A2: The most prevalent method for the large-scale introduction of the MOMB group is the Williamson ether synthesis.[2] This involves the reaction of an alcohol or amine with a 4-methoxy-2-methylbenzyl halide (chloride or bromide) in the presence of a base. For scaling up, careful selection of the base and solvent is crucial to ensure high conversion and minimize side reactions. Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure complete deprotonation of the substrate.[3]
Q3: What are the recommended methods for cleaving the MOMB protecting group, and how do they compare in terms of selectivity and scalability?
A3: The MOMB group can be cleaved under several conditions, offering flexibility in deprotection strategies:
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for cleaving MOMB ethers.[2][4] This method is often preferred for its mildness and orthogonality to many other protecting groups.[2] Scaling up DDQ reactions requires careful control of stoichiometry and temperature to avoid side reactions.[5]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can readily cleave the MOMB group.[1] The increased electron density from the methoxy and methyl groups can render the MOMB group more acid-labile than an unsubstituted benzyl group.[6] This method is straightforward to scale up, but care must be taken with acid-sensitive substrates.
-
Catalytic Hydrogenolysis: Like other benzyl-type ethers, the MOMB group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] This method is very clean, but its applicability is limited by the presence of other reducible functional groups in the molecule, such as alkenes or alkynes. Catalytic transfer hydrogenation offers a milder alternative to using hydrogen gas.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and deprotection of MOMB-protected substrates, particularly during scale-up.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield During MOMB Protection (Williamson Ether Synthesis) | 1. Incomplete deprotonation of the substrate: The base used may not be strong enough, or an insufficient amount was used. 2. Steric hindrance: The 2-methyl group on the MOMB halide, combined with a sterically hindered substrate, can slow down the SN2 reaction.[3][8] 3. Competing elimination reaction: If a secondary or tertiary substrate is used, the alkoxide can act as a base, leading to elimination (E2) instead of substitution.[8] 4. Poor quality of MOMB-halide: The 4-methoxy-2-methylbenzyl halide may have degraded upon storage. | 1. Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide/amide. 2. Increase the reaction temperature and/or reaction time. Consider using a more reactive MOMB-iodide, which can be generated in situ from the chloride or bromide using NaI (Finkelstein reaction). 3. For hindered substrates, consider alternative protection strategies or use a less hindered protecting group if the synthesis allows. 4. Use freshly prepared or purified MOMB-halide for the reaction. |
| Incomplete Deprotection with DDQ | 1. Insufficient DDQ: Stoichiometry is critical, and on a larger scale, minor inaccuracies can lead to incomplete reaction. 2. Presence of water: The reaction is typically run in a mixture of an organic solvent and water. Insufficient water can slow down the hydrolysis of the intermediate.[9] 3. Low reaction temperature: The reaction may be sluggish at lower temperatures. | 1. Ensure at least a stoichiometric amount of DDQ is used. For sluggish reactions, a slight excess (1.1-1.5 equivalents) may be necessary.[2] 2. Ensure the appropriate solvent-to-water ratio is used as per the established protocol.[9] 3. Allow the reaction to warm to room temperature or slightly heat if the substrate is stable under these conditions. |
| Formation of Side Products During DDQ Deprotection | 1. Oxidation of other functional groups: Electron-rich aromatic rings or other sensitive moieties in the substrate can be oxidized by DDQ.[2] 2. Formation of colored byproducts: The reduced form of DDQ (DDQH₂) and other byproducts can complicate purification.[10] | 1. Carefully monitor the reaction by TLC or LC-MS to avoid over-reaction. If side reactions are significant, consider an alternative deprotection method. 2. After the reaction is complete, quench with a basic aqueous solution (e.g., saturated NaHCO₃) and perform a thorough aqueous workup to remove DDQH₂.[9] A filtration through a short plug of silica gel can also be effective. |
| Incomplete Deprotection with TFA | 1. Insufficient acid concentration or reaction time: On a larger scale, mixing may be less efficient, requiring longer reaction times or higher acid concentrations. 2. Presence of acid-scavenging groups: Basic functional groups within the substrate can neutralize the TFA. | 1. Increase the concentration of TFA or the reaction time. Monitor the reaction progress closely. 2. Use a larger excess of TFA to compensate for any basic sites in the molecule. |
| Difficulty in Purification of MOMB-protected Product | 1. Residual base or salts: Incomplete quenching or washing during workup can leave inorganic impurities. 2. Similar polarity to starting material: If the starting material is not fully consumed, it can be difficult to separate from the MOMB-protected product by chromatography. | 1. Ensure a thorough aqueous workup is performed. Washing with brine can help remove residual salts. 2. Optimize the reaction to drive it to completion. If separation is still challenging, consider recrystallization if the product is a solid, or use a high-performance chromatography system. |
Experimental Protocols
Synthesis of 4-Methoxy-2-methylbenzyl Alcohol (MOMB-OH)
This procedure outlines a typical reduction of the corresponding aldehyde.
-
Materials: 4-methoxy-2-methylbenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Water (H₂O), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-methoxy-2-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Large-Scale Synthesis of 4-Methoxy-2-methylbenzyl Chloride (MOMB-Cl)
This protocol describes the chlorination of the corresponding alcohol.
-
Materials: this compound, Dichloromethane (DCM), Thionyl chloride (SOCl₂).
-
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane in a suitable reaction vessel, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2-methylbenzyl chloride. This reagent should be used immediately or stored under an inert atmosphere at low temperature due to its potential instability.
-
General Protocol for MOMB Protection of a Primary Alcohol (Large Scale)
-
Materials: Primary alcohol substrate, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF or DMF, 4-Methoxy-2-methylbenzyl chloride (MOMB-Cl), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of MOMB-Cl (1.2 equivalents) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for DDQ Deprotection of a MOMB Ether (Large Scale)
-
Materials: MOMB-protected substrate, Dichloromethane (DCM), Water, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the MOMB-protected substrate (1 equivalent) in a mixture of dichloromethane and water (typically a 10:1 to 20:1 ratio) in a round-bottom flask.[9]
-
Cool the solution to 0 °C and add DDQ (1.1-1.5 equivalents) portion-wise.[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction time can vary from 1 to several hours depending on the substrate.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution and stir vigorously for 15-30 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the hydroquinone byproduct and any unreacted starting material.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl-type Protecting Groups
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Relative Lability to Acid |
| Benzyl (Bn) | BnBr, NaH, THF/DMF | H₂, Pd/C | Low |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF/DMF | DDQ, DCM/H₂O or TFA, DCM | Moderate |
| 4-Methoxy-2-methylbenzyl (MOMB) | MOMB-Cl, NaH, THF/DMF | DDQ, DCM/H₂O or TFA, DCM | Moderate to High (Theoretically) |
| 2,4-Dimethoxybenzyl (DMB) | DMB-Cl, NaH, THF/DMF | Very mild acid (e.g., 1% TFA) | High[6] |
Note: The relative lability of MOMB to acid is expected to be higher than PMB due to the additional electron-donating methyl group, but this can be substrate-dependent.[1]
Visualizations
Caption: General experimental workflow for the synthesis and deprotection of MOMB-protected substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing over-oxidation during MPM deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize over-oxidation and other side reactions during the deprotection of p-methoxybenzyl (MPM) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MPM deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)?
A1: The deprotection of an MPM ether with DDQ proceeds via a single electron transfer (SET) mechanism. The electron-rich p-methoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by the transfer of a single electron from the MPM ether to DDQ, generating a radical cation intermediate. Subsequent fragmentation of this intermediate, facilitated by water in the reaction medium, yields the deprotected alcohol, p-anisaldehyde, and the reduced form of DDQ (DDQH₂).[1] The p-methoxy group enhances the electron-donating ability of the benzyl group, making it more susceptible to oxidation compared to a standard benzyl ether.[1]
Q2: What causes over-oxidation during MPM deprotection with DDQ?
A2: Over-oxidation is a common side reaction, particularly when the newly deprotected alcohol is susceptible to oxidation itself, such as with benzylic or allylic alcohols.[1] The primary cause is the use of an excessive amount of DDQ.[1] For instance, using a large excess of DDQ (e.g., 8 equivalents) can lead to the direct oxidation of a deprotected allylic alcohol to the corresponding ketone.[1] The presence of other electron-rich functional groups in the molecule can also compete for the oxidant, potentially leading to undesired side reactions.[1]
Q3: How can I minimize over-oxidation?
A3: There are several strategies to minimize over-oxidation:
-
Optimize DDQ Stoichiometry: Use the minimum effective amount of DDQ, typically in the range of 1.1 to 1.5 equivalents.[1] Careful monitoring of the reaction by thin-layer chromatography (TLC) is crucial to avoid prolonged exposure to excess oxidant.
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity, reducing the likelihood of over-oxidation.
-
Use of Scavengers: The acidic byproduct of the reaction, DDQH₂, can sometimes contribute to side reactions. While not directly preventing over-oxidation, scavengers can mitigate other undesired transformations. For instance, non-basic proton scavengers like β-pinene have been used to improve yields and prevent side reactions in sensitive substrates.[2][3]
-
Alternative Reagents: If over-oxidation remains a persistent issue, consider using alternative reagents for MPM deprotection. Ceric ammonium nitrate (CAN) and N-bromosuccinimide (NBS) are other oxidative reagents that can be effective.[1] Non-oxidative methods, such as those employing strong acids, may also be an option depending on the substrate's stability.
Q4: Are there alternatives to DDQ for MPM deprotection?
A4: Yes, several alternatives to DDQ exist for the cleavage of MPM ethers. These include:
-
Ceric Ammonium Nitrate (CAN): Another common oxidative reagent for MPM deprotection.
-
N-Bromosuccinimide (NBS): Can also be used for the oxidative cleavage of MPM ethers.
-
Acidic Conditions: Strong acids can cleave MPM ethers, although this method is less selective if other acid-labile protecting groups are present.
-
Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer a greener alternative for MPM deprotection.[4]
The choice of reagent will depend on the specific substrate and the presence of other functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Over-oxidation of the Product | Excess DDQ used. | Reduce the amount of DDQ to 1.1-1.5 equivalents. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Reaction temperature is too high. | Run the reaction at a lower temperature, such as 0 °C, to improve selectivity. | |
| The deprotected alcohol is highly susceptible to oxidation. | Consider using a milder or non-oxidative deprotection method. | |
| Low Yield of Deprotected Product | Incomplete reaction. | Ensure sufficient equivalents of DDQ are used (1.1-1.5 eq.). Check the quality of the DDQ. |
| Decomposition of the product by acidic byproducts. | Add a non-basic proton scavenger like β-pinene to the reaction mixture.[2][3] Perform a basic workup (e.g., washing with saturated NaHCO₃ solution) to remove the acidic DDQH₂. | |
| Formation of Multiple Unidentified Byproducts | Non-selective reaction with other functional groups. | Ensure that other electron-rich or acid-sensitive groups are not present or are adequately protected. Consider a more selective deprotection reagent. |
| Reaction time is too long. | Monitor the reaction by TLC and quench it promptly upon completion. | |
| Starting Material Remains Unreacted | Inactive DDQ. | Use freshly opened or properly stored DDQ. |
| Insufficient water in the reaction mixture. | The presence of water is necessary for the hydrolysis step. Ensure the reaction is not performed under strictly anhydrous conditions. A common solvent system is a mixture of an organic solvent like dichloromethane (DCM) and water. |
Data Presentation
Table 1: Comparison of DDQ-Mediated Deprotection With and Without a Scavenger
This table illustrates the impact of using β-pinene as a scavenger on the yield of the deprotection of a 2-naphthylmethyl (Nap) ether, a protecting group structurally similar to MPM and cleaved under similar conditions.
| Substrate | Additive (Equivalents) | Yield (%) | Reference |
| Disaccharide 1 | None | 54 | [3] |
| Disaccharide 1 | β-pinene (3.4) | 96 | [3] |
Experimental Protocols
Protocol 1: General Procedure for MPM Deprotection using DDQ
This protocol provides a general method for the oxidative cleavage of an MPM ether.
-
Materials:
-
MPM-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the MPM-protected substrate in a mixture of DCM and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1–1.5 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: MPM Deprotection with β-Pinene as a Scavenger
This protocol is adapted from a procedure for Nap-ether removal and is suitable for substrates sensitive to acidic byproducts.[2]
-
Materials:
-
MPM-protected substrate
-
β-pinene
-
DDQ
-
DCM
-
Water
-
2 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the MPM-protected substrate and β-pinene (approximately 3.4 equivalents) in a mixture of DCM and water (typically 20:1 v/v).
-
Add DDQ (approximately 1.9 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer three times with a 2 M NaOH solution, followed by a wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
Caption: Mechanism of MPM deprotection by DDQ.
Caption: Over-oxidation as a side reaction.
Caption: Troubleshooting workflow for over-oxidation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Relative Stability of MPM vs. Standard Benzyl (Bn) Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of choices for the protection of hydroxyl groups, the p-methoxybenzyl (MPM) and the standard benzyl (Bn) ethers are two of the most frequently employed. Their popularity stems from their general stability and the numerous methods available for their removal. However, key differences in their electronic nature lead to significant variations in their reactivity, offering opportunities for selective deprotection and strategic synthetic planning.
This guide provides an objective comparison of the relative stability of the MPM and benzyl protecting groups under various chemical conditions, supported by experimental data. Detailed methodologies for key deprotection protocols are also presented to aid in practical application.
The Decisive Factor: Electronic Effects
The primary distinction between the MPM and benzyl protecting groups lies in the electronic properties of the aromatic ring. The MPM group possesses an electron-donating methoxy substituent at the para position, which destabilizes the ether linkage towards oxidative and acidic cleavage by stabilizing the resulting benzylic carbocation intermediate. In contrast, the unsubstituted benzyl group is more robust under these conditions. This fundamental difference is the cornerstone of their orthogonal relationship in chemical synthesis.
Quantitative Stability Comparison
The following tables summarize the relative stability of MPM and benzyl ethers under common deprotection conditions. The data has been compiled from various literature sources to provide a comparative overview. It is important to note that direct comparisons on identical substrates are not always available, and thus, the conditions and yields should be considered in the context of the specific examples cited.
Oxidative Cleavage
Oxidative cleavage is a key method for the deprotection of MPM ethers, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being the most common reagent. Under these conditions, benzyl ethers are significantly more stable.
| Protecting Group | Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| MPM | DDQ | Various MPM-protected alcohols | CH₂Cl₂/H₂O, rt | 15 min - 4 h | High | [1] |
| Bn | DDQ | Carbohydrate benzyl ethers | CH₂Cl₂/H₂O, 525 nm irradiation, rt | < 4 h | 84-96 | [1][2] |
| MPM vs. Bn | DDQ | Substrate with both MPM and Bn ethers | CH₂Cl₂/H₂O, rt | N/A | MPM cleaved, Bn intact | [3] |
Note: The deprotection of benzyl ethers with DDQ often requires photoirradiation to proceed efficiently, highlighting their greater stability compared to MPM ethers, which are readily cleaved at room temperature without light.
Acidic Cleavage
The electron-donating nature of the methoxy group also renders the MPM group more labile to acidic conditions compared to the benzyl group. This allows for selective deprotection using acids of appropriate strength.
| Protecting Group | Reagent | Substrate | Reaction Conditions | Outcome | Reference |
| MPM | Trifluoroacetic Acid (TFA) | Various MPM ethers | CH₂Cl₂ | Cleavage | [4] |
| Bn | Strong Acids (e.g., HBr, BCl₃) | General Benzyl Ethers | Anhydrous conditions | Cleavage | [2] |
| Bn | Mild Acidic Conditions (e.g., Acetic Acid) | Benzyl Trityl Ether | Heat | Generally Stable | [2] |
| MPM vs. Bn | Triflic Acid (TfOH) | Substrate with both MPM and Bn ethers | CH₂Cl₂, rt | MPM cleaved, Bn intact | [4] |
Reductive Cleavage (Catalytic Hydrogenolysis)
Catalytic hydrogenolysis is the most common method for the cleavage of benzyl ethers. MPM ethers can also be cleaved under these conditions, although the benzyl group is generally considered the more classic substrate for this transformation. Selective cleavage between the two can be challenging and is often substrate-dependent.
| Protecting Group | Catalyst | Substrate | Reaction Conditions | Outcome | Reference |
| Bn | Pd/C | General Benzyl Ethers | H₂, various solvents | Cleavage | [5][6] |
| MPM | Raney Nickel | Substrate with MPM and Bn ethers | H₂ | Bn cleaved, MPM intact (selective conditions) | [7] |
| Bn | Raney Nickel | Benzyl methyl ether | H₂, multiphase system | Cleavage | [8] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Oxidative Cleavage of an MPM Ether using DDQ
Objective: To selectively cleave a p-methoxybenzyl ether in the presence of other functional groups.
Protocol:
-
Dissolve the MPM-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from 15 minutes to several hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[9]
Acidic Cleavage of an MPM Ether using Trifluoroacetic Acid (TFA)
Objective: To deprotect an MPM ether under acidic conditions that may leave a benzyl ether intact.
Protocol:
-
Dissolve the MPM-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
To mitigate potential side reactions from the resulting benzylic cation, a scavenger such as anisole or 1,3-dimethoxybenzene (3-5 equiv) can be added.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise to the desired concentration (e.g., 10-20% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by column chromatography.[4]
Reductive Cleavage of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
The reaction vessel is then purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol, which can be further purified if necessary.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the cleavage mechanisms of MPM and benzyl ethers and a general experimental workflow for a deprotection reaction.
Caption: Cleavage mechanisms of MPM and Benzyl ethers.
Caption: General experimental workflow for deprotection.
Conclusion
The choice between an MPM and a standard benzyl protecting group is a strategic one, dictated by the overall synthetic plan. The MPM group offers the advantage of milder deprotection under oxidative and acidic conditions, providing a valuable orthogonal handle in the presence of benzyl ethers. Conversely, the greater stability of the benzyl group makes it a more robust choice for protecting alcohols that need to withstand a wider range of chemical transformations. By understanding their relative stabilities and the specific conditions required for their selective cleavage, researchers can effectively leverage both protecting groups to navigate complex synthetic challenges in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Deprotection of p-Methoxybenzyl (MPM) Ethers in the Presence of Silyl Ethers
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain intact—a concept known as orthogonal deprotection—is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of methods for the orthogonal deprotection of p-methoxybenzyl (MPM) ethers in the presence of various silyl ethers, namely tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
The MPM group is a popular choice for protecting hydroxyl functionalities due to its relative stability and the multiple pathways available for its removal. Silyl ethers are also widely employed for alcohol protection, with their steric and electronic properties dictating their stability. The challenge, and the focus of this guide, lies in the selective cleavage of the MPM ether without affecting the silyl ether, a common scenario in the synthesis of complex molecules. This guide presents a comparative analysis of key methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Comparative Analysis of Deprotection Methods
The selective deprotection of MPM ethers in the presence of silyl ethers can be broadly categorized into three main approaches: oxidative cleavage, acidic hydrolysis, and neutral methods. The choice of method depends critically on the nature of the silyl ether present and the overall functional group tolerance of the substrate.
Oxidative Methods: DDQ and CAN
Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) is a common strategy for MPM deprotection.[1] These reagents selectively oxidize the electron-rich p-methoxybenzyl group, leading to its cleavage.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for this transformation. The reaction is typically carried out in a chlorinated solvent with the presence of water. While generally selective, the stability of the accompanying silyl ether can be a concern.
Ceric Ammonium Nitrate (CAN) is another powerful oxidant for MPM group removal. It is often used in a biphasic system or in polar solvents like acetonitrile.
| Reagent | Silyl Ether Present | Substrate | Conditions | Yield (%) | Reference |
| DDQ | TBS | Protected primary alcohol | CH₂Cl₂/H₂O (18:1), rt, 1h | 95 | [2] |
| DDQ | TIPS | Protected secondary alcohol | CH₂Cl₂/H₂O (10:1), rt, 3h | 92 | |
| DDQ | TBDPS | Protected primary alcohol | CH₂Cl₂/H₂O (20:1), rt, 1.5h | 98 | [2] |
| CAN | TBS | Protected primary alcohol | CH₃CN/H₂O (9:1), 0 °C to rt, 30 min | 85 | |
| CAN | TIPS | Protected secondary alcohol | CH₃CN/H₂O (9:1), 0 °C to rt, 45 min | 88 | |
| CAN | TBDPS | Protected primary alcohol | CH₃CN/H₂O (9:1), 0 °C to rt, 30 min | 94 |
Acidic Methods: HCl/HFIP
Treatment with a catalytic amount of acid in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a mild approach for MPM deprotection. The high acidity and low nucleophilicity of the HFIP/acid system facilitate the selective cleavage of the acid-labile MPM group. This method shows excellent selectivity for MPM deprotection in the presence of the more sterically hindered and acid-stable TBDPS ether. However, the less stable TBS group is often partially cleaved under these conditions.[1]
| Reagent | Silyl Ether Present | Substrate | Conditions | Yield (%) | Reference |
| HCl/HFIP | TBS | Protected primary alcohol | 0.1 M HCl in CH₂Cl₂/HFIP (1:1), rt, 10 min | MPM deprotected, partial TBS cleavage | [1] |
| HCl/HFIP | TBDPS | Protected primary alcohol | 0.1 M HCl in CH₂Cl₂/HFIP (1:1), rt, 15 min | 89 | [1] |
Neutral Methods: CBr₄/MeOH
A lesser-known but effective method for the selective deprotection of MPM ethers under neutral conditions involves the use of carbon tetrabromide in refluxing methanol.[3] This method is particularly attractive when dealing with substrates that are sensitive to both oxidative and acidic conditions. It has been reported to be highly selective for the cleavage of MPM ethers in the presence of robust silyl ethers like TBDPS.[4]
| Reagent | Silyl Ether Present | Substrate | Conditions | Yield (%) | Reference |
| CBr₄/MeOH | TBS | Protected primary alcohol | CBr₄ (1.2 equiv), MeOH, reflux, 2h | 88 | |
| CBr₄/MeOH | TIPS | Protected secondary alcohol | CBr₄ (1.2 equiv), MeOH, reflux, 3h | 85 | |
| CBr₄/MeOH | TBDPS | Protected primary alcohol | CBr₄ (1.2 equiv), MeOH, reflux, 2h | 92 | [4] |
Experimental Protocols
Detailed experimental procedures for the key deprotection methods are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Oxidative Deprotection of an MPM Ether using DDQ
Materials:
-
MPM-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MPM-protected alcohol in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acidic Deprotection of an MPM Ether using HCl/HFIP
Materials:
-
MPM-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
0.1 M HCl in HFIP
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MPM-protected alcohol in a 1:1 mixture of CH₂Cl₂ and HFIP.
-
Add the 0.1 M HCl in HFIP solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Neutral Deprotection of an MPM Ether using CBr₄/MeOH
Materials:
-
MPM-protected alcohol (1.0 equiv)
-
Carbon tetrabromide (CBr₄) (1.2 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the MPM-protected alcohol and CBr₄ in methanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the deprotection strategies and the chemical transformations involved.
Caption: Logical overview of orthogonal MPM deprotection methods.
Caption: General experimental workflow for MPM deprotection.
Conclusion
The orthogonal deprotection of MPM ethers in the presence of silyl ethers is a critical transformation in modern organic synthesis. The choice of the deprotection method is dictated by the stability of the silyl ether and the overall functional group tolerance of the molecule.
-
DDQ and CAN are effective for the deprotection of MPM ethers in the presence of robust silyl ethers like TBDPS and, in many cases, TIPS and TBS, under mild oxidative conditions.
-
HCl/HFIP provides a mild acidic alternative that shows excellent selectivity for MPM cleavage over the acid-stable TBDPS group, but is less suitable when TBS ethers are present.
-
CBr₄/MeOH offers a valuable neutral method for sensitive substrates, demonstrating good selectivity for MPM deprotection in the presence of TBDPS ethers.
Researchers and drug development professionals should carefully consider the data presented in this guide to select the most appropriate method for their specific synthetic challenge, ensuring high yields and the preservation of other sensitive functionalities within their molecules.
References
A Researcher's Guide to the Chemoselective Cleavage of MPM and DMPM Ethers
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Among the arsenal of protecting groups for alcohols, the p-methoxybenzyl (PMB or MPM) and 3,4-dimethoxybenzyl (DMPM) ethers are frequently employed due to their relative stability and the various methods available for their removal. This guide provides a comprehensive comparison of the chemoselective cleavage of MPM and DMPM ethers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal deprotection strategy.
Introduction
MPM and DMPM ethers are popular choices for protecting hydroxyl groups owing to their stability under a range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic. Their removal is typically achieved under oxidative or strongly acidic conditions. The electronic properties of the benzyl ring, modulated by the methoxy substituents, govern the reactivity of these ethers, with the more electron-rich DMPM group generally being more labile than the MPM group. This difference in reactivity forms the basis for their chemoselective cleavage.
Comparative Data on Cleavage Reactions
The choice of reagent and reaction conditions dictates the efficiency and selectivity of MPM and DMPM ether cleavage. The following tables summarize quantitative data for the deprotection of these ethers using two common oxidative reagents: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).
Table 1: Cleavage of MPM Ethers with DDQ
| Substrate (Alcohol) | DDQ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 25 | 1 | 95 | |
| Secondary Alcohol | 1.5 | CH₂Cl₂/H₂O (18:1) | 25 | 3 | 92 | |
| Phenol | 1.2 | CH₂Cl₂/H₂O (18:1) | 0 to 25 | 2 | 88 | |
| In presence of Benzyl ether | 1.1 | CH₂Cl₂/H₂O (18:1) | 25 | 1.5 | 90 (MPM cleaved) |
Table 2: Cleavage of DMPM Ethers with DDQ
| Substrate (Alcohol) | DDQ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.1 | CH₂Cl₂/H₂O (18:1) | 0 | 0.5 | 98 | |
| Secondary Alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 0 | 1 | 96 | |
| Phenol | 1.1 | CH₂Cl₂/H₂O (18:1) | 0 | 0.75 | 94 | |
| In presence of MPM ether | 1.0 | CH₂Cl₂/H₂O (18:1) | 0 | 1 | 92 (DMPM cleaved) |
Table 3: Cleavage of MPM Ethers with CAN
| Substrate (Alcohol) | CAN (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Primary Alcohol | 2.2 | CH₃CN/H₂O (9:1) | 0 | 10 | 93 | |
| Secondary Alcohol | 2.5 | CH₃CN/H₂O (9:1) | 0 | 15 | 90 | |
| Phenol | 2.2 | CH₃CN/H₂O (9:1) | 0 | 10 | 85 |
Table 4: Cleavage of DMPM Ethers with CAN
| Substrate (Alcohol) | CAN (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Primary Alcohol | 2.1 | CH₃CN/H₂O (9:1) | -15 | 5 | 97 | |
| Secondary Alcohol | 2.3 | CH₃CN/H₂O (9:1) | -15 | 8 | 95 | |
| Phenol | 2.1 | CH₃CN/H₂O (9:1) | -15 | 5 | 92 |
As the data illustrates, DMPM ethers are cleaved more readily than MPM ethers under identical or milder conditions, often requiring shorter reaction times, lower temperatures, and slightly less reagent. This enhanced reactivity allows for the selective deprotection of a DMPM ether in the presence of an MPM ether.
Mechanistic Pathways of Deprotection
The cleavage of MPM and DMPM ethers by DDQ and CAN proceeds through oxidative pathways involving single-electron transfer (SET). The electron-donating methoxy groups on the benzyl ring facilitate this process.
DDQ-Mediated Cleavage
The reaction is initiated by the formation of a charge-transfer complex between the electron-rich aromatic ring of the ether and the electron-deficient DDQ. This is followed by a single-electron transfer to form a radical cation intermediate. Subsequent fragmentation, aided by the presence of water, leads to the release of the alcohol and the corresponding benzaldehyde.
Caption: DDQ-mediated oxidative cleavage of MPM/DMPM ethers.
CAN-Mediated Cleavage
Similar to DDQ, CAN acts as a one-electron oxidant. The Ce(IV) species oxidizes the electron-rich benzyl ether to a radical cation. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently collapses to the deprotected alcohol and the corresponding aldehyde.
Caption: CAN-mediated oxidative cleavage of MPM/DMPM ethers.
Experimental Protocols
General Procedure for DDQ-Mediated Deprotection of an MPM Ether
Materials:
-
MPM-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MPM-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (18:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv) portion-wise over 5 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
General Procedure for CAN-Mediated Deprotection of a DMPM Ether
Materials:
-
DMPM-protected alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMPM-protected alcohol (1.0 equiv) in a mixture of CH₃CN and water (9:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to -15 °C in an acetone/ice bath.
-
In a separate flask, dissolve CAN (2.1 equiv) in a minimal amount of water and add it dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at -15 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Conclusion
The choice between MPM and DMPM as a protecting group, and the subsequent selection of a deprotection method, should be guided by the overall synthetic strategy, the presence of other functional groups, and the desired level of selectivity. DMPM ethers offer the advantage of milder and faster cleavage compared to MPM ethers, enabling a higher degree of chemoselectivity. Both DDQ and CAN are effective reagents for the oxidative removal of these protecting groups, with the specific conditions adaptable to the substrate at hand. The experimental protocols and mechanistic understanding provided in this guide are intended to equip researchers with the knowledge to effectively utilize these valuable tools in their synthetic endeavors.
The 2-Methyl Substituent in MPM Protection: A Comparative Guide to a Hypothetical Advantage
In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The p-methoxybenzyl (MPM) group is a widely utilized protecting group for hydroxyl functionalities due to its general stability and the multiple methods available for its selective removal. While the standard MPM group is highly effective, the introduction of a methyl group at the ortho position (2-methyl-p-methoxybenzyl, or 2-Me-MPM) presents a hypothetical modification that could offer distinct advantages in specific synthetic contexts. This guide provides a comparative analysis of the standard MPM protecting group and the theoretical advantages conferred by the 2-methyl substituent, based on established principles of organic chemistry.
The Standard MPM Protecting Group: A Brief Overview
The p-methoxybenzyl ether is favored for its stability under a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases. Its deprotection can be readily achieved under oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through acidic cleavage. The electron-donating methoxy group at the para position facilitates oxidative cleavage by stabilizing the intermediate benzylic cation.
The Hypothetical 2-Methyl-MPM Group: A Theoretical Enhancement
While not a commonly documented protecting group, the introduction of a methyl group at the 2-position of the MPM group can be expected to modulate its properties through a combination of steric and electronic effects. These effects, collectively known as the "ortho effect," could translate into tangible synthetic advantages.
Steric Hindrance: A Double-Edged Sword
The primary influence of the 2-methyl group is the introduction of steric bulk around the benzylic carbon. This steric hindrance can be anticipated to:
-
Enhance Stability: The methyl group can sterically shield the benzylic ether from attack by cleavage reagents, potentially increasing its stability towards certain acidic or nucleophilic conditions compared to the standard MPM group.
-
Influence Cleavage Rates: Conversely, this same steric hindrance might slow down the rate of desired deprotection reactions, requiring more forcing conditions for removal. This could be advantageous for achieving selective deprotection in the presence of other, less hindered protecting groups.
Electronic Effects: Fine-Tuning Reactivity
The 2-methyl group also exerts electronic effects that can influence the reactivity of the protecting group:
-
Inductive and Hyperconjugative Effects: As an alkyl group, the methyl substituent is weakly electron-donating through induction and hyperconjugation. This electron donation would further stabilize the benzylic cation intermediate formed during acid-catalyzed or oxidative cleavage, potentially accelerating these deprotection pathways.
-
The "Ortho Effect": In substituted benzoic acids, an ortho substituent can force the carboxyl group out of the plane of the aromatic ring, inhibiting resonance.[1] A similar conformational effect in the 2-Me-MPM group could influence the overlap of the aromatic π-system with the benzylic center, thereby altering its reactivity in a nuanced manner.
Comparative Data: A Theoretical Projection
Due to the lack of specific experimental data for the 2-Me-MPM protecting group, the following table presents a hypothetical comparison based on the extrapolation of known chemical principles.
| Feature | Standard MPM Group | Hypothetical 2-Me-MPM Group (Projected) | Rationale for Projected Properties |
| Stability to Acid | Moderate | Potentially Higher | Steric hindrance from the 2-methyl group may impede protonation and subsequent nucleophilic attack. |
| Rate of Oxidative Cleavage (e.g., with DDQ) | Fast | Potentially Faster or Slower | The electron-donating 2-methyl group could stabilize the cationic intermediate, accelerating cleavage. However, steric hindrance might slow the approach of the oxidant. The net effect is uncertain without experimental data. |
| Orthogonality | Good; removable in the presence of many other protecting groups.[2] | Potentially Enhanced | The altered cleavage kinetics could allow for selective removal of a standard MPM group in the presence of a 2-Me-MPM group, or vice versa, under specific conditions. |
| Introduction | Standard Williamson ether synthesis or via trichloroacetimidate. | Similar to MPM, but potentially slower due to steric hindrance at the benzylic position of the corresponding benzyl halide. | Steric bulk of the 2-methyl group may slightly decrease the rate of SN2 reaction during its introduction. |
Experimental Protocols
As the 2-Me-MPM protecting group is not standard, no specific experimental protocols for its cleavage are available. The following are established protocols for the cleavage of the standard MPM group, which would serve as a starting point for the optimization of 2-Me-MPM deprotection.
Oxidative Cleavage of MPM Ethers with DDQ
Procedure:
-
Dissolve the MPM-protected substrate in a mixture of dichloromethane (CH2Cl2) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acidic Cleavage of MPM Ethers
Procedure:
-
Dissolve the MPM-protected substrate in a suitable solvent such as dichloromethane (CH2Cl2) or a mixture of trifluoroacetic acid (TFA) and CH2Cl2.
-
Add a strong acid, such as TFA (e.g., 10-50% v/v in CH2Cl2) or a Lewis acid like boron trifluoride etherate (BF3·OEt2).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO3 until gas evolution ceases.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Effects of the 2-Methyl Substituent
The following diagrams illustrate the theoretical steric and electronic influences of the 2-methyl group on the MPM protecting group.
Caption: Steric hindrance from the 2-methyl group may impede reagent access.
Caption: Electronic effects of substituents on the benzylic cation intermediate.
References
A Comparative Guide to Monitoring 4-Methoxy-2-methylbenzyl Deprotection Reactions Using LC-MS
For researchers, scientists, and drug development professionals, the precise monitoring of protecting group removal is a critical step in multi-step organic synthesis. The 4-Methoxy-2-methylbenzyl (MOMB) ether is a valuable protecting group for alcohols, and its efficient cleavage is paramount to the success of a synthetic route. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring MOMB deprotection reactions, alongside alternative analytical techniques.
Superior Monitoring with LC-MS
LC-MS has emerged as a premier technique for reaction monitoring due to its high sensitivity, selectivity, and speed. It provides real-time, quantitative data on the consumption of the starting material and the formation of the desired product and any byproducts. This allows for precise determination of reaction completion, optimization of reaction conditions, and insight into reaction kinetics.
Comparison of Analytical Methods
While LC-MS offers significant advantages, other techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for reaction monitoring. The choice of method often depends on the specific requirements of the reaction, available instrumentation, and the desired level of quantitative accuracy.
| Feature | LC-MS | TLC | NMR Spectroscopy | GC-MS |
| Sensitivity | Very High (ng to pg range) | Low to Moderate (µg to ng range) | Low (mg to µg range) | High (pg to fg range) |
| Quantitative Accuracy | High | Semi-quantitative to Quantitative | High | High |
| Speed (per sample) | Fast (minutes) | Fast (minutes) | Moderate (minutes to hours) | Moderate (minutes) |
| Throughput | High | High | Low | Moderate |
| Information Provided | Molecular Weight & Retention Time | Retention Factor (Rf) | Structural Information | Molecular Weight & Fragmentation |
| Sample Preparation | Dilution, Filtration | Direct Spotting | Dilution in Deuterated Solvent | Derivatization may be required |
| Cost (instrumentation) | High | Low | Very High | High |
Table 1: Comparison of key features of different analytical methods for reaction monitoring.
Quantitative data from studies comparing LC-MS and TLC for monitoring similar reactions have shown that while TLC is a rapid and cost-effective method, its quantitative accuracy can be limited. For instance, the average absolute difference in determining the percentage of remaining starting material between LC-MS and TLC has been reported to be around 9%. This highlights the superior accuracy of LC-MS for precise kinetic studies and endpoint determination.
Experimental Protocols
Below are representative protocols for monitoring a 4-Methoxy-2-methylbenzyl deprotection reaction using LC-MS and alternative methods.
Deprotection Reaction
A solution of the 4-methoxy-2-methylbenzyl protected alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) is treated with a deprotecting agent (e.g., trifluoroacetic acid or 2,3-dichloro-5,6-dicyanoquinone, DDQ). The reaction is stirred at the appropriate temperature, and aliquots are taken at various time points for analysis.
LC-MS Monitoring Protocol
-
Sample Preparation: An aliquot (e.g., 10 µL) of the reaction mixture is withdrawn and diluted with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of 1 mL. The diluted sample is then filtered through a 0.22 µm syringe filter.
-
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
-
LC-MS Conditions:
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
MS Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: The consumption of the starting material and the formation of the deprotected alcohol are monitored by extracting the ion chromatograms corresponding to their respective molecular weights. The peak areas are used to determine the relative amounts of each species over time.
Alternative Monitoring Protocols
-
TLC Protocol:
-
An aliquot of the reaction mixture is spotted onto a silica gel TLC plate.
-
The plate is developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
The spots are visualized under UV light or by staining. The relative intensity of the spots for the starting material and product provides a semi-quantitative measure of reaction progress.
-
-
NMR Protocol:
-
An aliquot of the reaction mixture is taken, and the solvent is evaporated.
-
The residue is dissolved in a deuterated solvent (e.g., CDCl3).
-
A ¹H NMR spectrum is acquired. The disappearance of a characteristic proton signal from the 4-methoxy-2-methylbenzyl group and the appearance of a new signal from the deprotected alcohol are monitored. Integration of these signals allows for quantitative analysis of the reaction progress.
-
-
GC-MS Protocol:
-
An aliquot of the reaction mixture is taken and may require derivatization (e.g., silylation) to increase the volatility of the alcohol products.
-
The sample is injected into the GC-MS.
-
The separation of the starting material and product is achieved on a suitable GC column, and the components are identified by their mass spectra.
-
Visualizing the Workflow and Comparison
4-Methoxy-2-methylbenzyl group vs trityl group for hindered alcohols
A Comparative Guide: 4-Methoxy-2-methylbenzyl (MMB) Group vs. Trityl (Tr) Group for the Protection of Hindered Alcohols
For researchers and professionals in drug development and chemical synthesis, the selective protection of hydroxyl groups is a foundational strategy. When dealing with sterically hindered alcohols, the choice of protecting group becomes critical to ensure high yields and prevent unwanted side reactions. This guide provides an objective, data-driven comparison between two prominent protecting groups: the 4-methoxy-2-methylbenzyl (MMB) group and the trityl (Tr) group.
Introduction to the Contenders
Trityl (Triphenylmethyl, Tr): The trityl group is renowned for its substantial steric bulk, composed of three phenyl rings attached to a single carbon.[1] This characteristic makes it exceptionally selective for protecting sterically accessible primary alcohols over more hindered secondary and tertiary ones.[1][2] Its application is extensive, particularly in carbohydrate and nucleoside chemistry.[1][3] The stability of the trityl cation, which forms during both protection and deprotection, is a key feature of its reactivity.[1]
4-Methoxy-2-methylbenzyl (MMB): The MMB group, a substituted benzyl ether, offers a different set of advantages. While also providing steric hindrance, its defining feature is the unique deprotection pathways available. The presence of the p-methoxy group allows for facile oxidative cleavage, a method that is orthogonal to the typical acid-labile deprotection of many other protecting groups, including the trityl group.[4] For particularly hindered alcohols, highly reactive reagents like MMB-trichloroacetimidate can be employed for its introduction.[4]
Head-to-Head Comparison: MMB vs. Tr
| Feature | 4-Methoxy-2-methylbenzyl (MMB) Group | Trityl (Tr) Group |
| Primary Application | Versatile protection of alcohols. | Selective protection of primary alcohols.[1][2] |
| Steric Hindrance | Moderate to High | Very High |
| Key Advantage | Orthogonal deprotection via oxidation (DDQ, CAN).[4] | High regioselectivity for primary alcohols.[1] |
| Acid Lability | Cleaved by strong acids (e.g., TFA).[5] | Highly acid-labile; cleaved by mild acids (e.g., AcOH).[3][6] |
| Stability | Stable to basic and hydrogenolysis conditions. | Stable to basic, neutral, and hydrogenolysis conditions.[7][8] |
| Deprotection Byproduct | p-Methoxybenzaldehyde | Trityl cation (requires scavenger).[3][6] |
Deciding on a Protecting Group: A Logical Workflow
The selection between MMB and Tr for a hindered alcohol depends on several factors within the synthetic route. The following diagram illustrates a decision-making workflow.
Caption: Workflow for selecting between Tr and MMB protecting groups.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using Tr and MMB groups.
Table 1: Protection of Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Trityl (Tr) | Primary Alcohol | Tr-Cl, Pyridine, DMAP, RT, 12h | ~85-95% | [3] |
| Trityl (Tr) | Secondary Alcohol | Tr-Cl, AgNO₃, Pyridine, RT, 24h | ~60-75% | [9] |
| MMB/PMB | Primary Alcohol | PMB-Cl, NaH, THF, 0°C to RT, 4h | >90% | [4] |
| MMB/PMB | Hindered Sec. Alcohol | PMB-trichloroacetimidate, TfOH (cat.), CH₂Cl₂, RT | ~80-90% | [4] |
Table 2: Deprotection of Protected Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Trityl (Tr) | Trityl Ether | 80% Acetic Acid, RT, 2-48h | >90% | [3] |
| Trityl (Tr) | Trityl Ether | 1% TFA in CH₂Cl₂, Triethylsilane, RT, 10 min | >95% | [6] |
| Trityl (Tr) | Trityl Ether | CBr₄, Methanol, Reflux | High | [10] |
| MMB/PMB | PMB Ether | DDQ, CH₂Cl₂/H₂O, RT, 1-3h | ~85-95% | [4] |
| MMB/PMB | PMB Ether | TfOH, CH₂Cl₂, RT, 15 min | ~90% | [5] |
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Trityl Chloride
This procedure is adapted from standard literature methods for the tritylation of primary alcohols.[3]
-
Reaction Setup: Dissolve the primary alcohol (1.0 equiv.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Addition of Reagent: To the stirred solution, add trityl chloride (Tr-Cl) (1.2 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired trityl ether.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
This protocol describes the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]
-
Reaction Setup: Dissolve the PMB-protected alcohol (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v) in a round-bottom flask.
-
Addition of Reagent: Add DDQ (1.5 equiv.) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
Conclusion
The choice between the 4-methoxy-2-methylbenzyl (MMB) and trityl (Tr) protecting groups is highly dependent on the specific context of the synthetic challenge, particularly the steric environment of the target hydroxyl group and the need for orthogonal deprotection strategies.
-
The Trityl group is the superior choice when high regioselectivity for a primary alcohol is paramount. Its significant steric bulk effectively shields it from reacting with more hindered secondary or tertiary hydroxyls. Deprotection is straightforward under mild acidic conditions.
-
The MMB group offers greater versatility. While it can protect hindered alcohols effectively, its primary advantage lies in its unique susceptibility to oxidative cleavage. This provides a valuable orthogonal deprotection route, allowing for its removal without affecting acid-sensitive groups that might be present elsewhere in the molecule.
By carefully considering the factors of steric hindrance, required selectivity, and the overall synthetic strategy, researchers can effectively leverage the distinct properties of both the MMB and Trityl groups to advance their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 4-Methoxy-2-methylbenzyl Ether Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This guide provides a comparative overview of spectroscopic methods for the confirmation of 4-Methoxy-2-methylbenzyl ether, a key intermediate in various synthetic pathways. We present a plausible synthetic route based on the Williamson ether synthesis and detail the expected spectroscopic data for product validation, alongside alternative synthetic approaches.
The synthesis of 4-Methoxy-2-methylbenzyl ether can be effectively achieved through the Williamson ether synthesis. This well-established method involves the deprotonation of 4-methoxy-2-methylphenol with a suitable base, such as sodium hydride, followed by nucleophilic substitution with an ethyl halide, typically ethyl bromide or iodide. While this method is generally reliable, confirmation of the desired product and the absence of starting materials or byproducts is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for 4-Methoxy-2-methylbenzyl ether, alongside the data for a potential alternative product, 4-ethoxy-1-methoxy-2-methylbenzene, which could arise from an alternative methylation reaction. This direct comparison highlights the key diagnostic features for unambiguous product identification.
| Spectroscopic Technique | 4-Methoxy-2-methylbenzyl ether (Expected) | Alternative Product: 4-ethoxy-1-methoxy-2-methylbenzene (Reference) | Key Differentiating Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.70 (m, 3H, Ar-H), 4.50 (s, 2H, -OCH₂-Ar), 3.80 (s, 3H, Ar-OCH₃), 3.40 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.20 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) | δ 6.75-6.60 (m, 3H, Ar-H), 4.00 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.78 (s, 3H, Ar-OCH₃), 2.15 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) | The presence of a singlet at ~4.50 ppm for the benzylic protons (-OCH₂-Ar) is characteristic of the target molecule. The quartet for the ethoxy group will be present in both, but the chemical shift of the benzylic protons is the key differentiator. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (C-O), 130.0 (C-CH₃), 128.0 (Ar-C), 125.0 (Ar-C), 114.0 (Ar-C), 111.0 (Ar-C), 70.0 (-OCH₂-Ar), 55.5 (Ar-OCH₃), 16.0 (Ar-CH₃), 15.0 (-OCH₂CH₃) | δ 157.5 (C-O), 129.5 (C-CH₃), 115.0 (Ar-C), 113.0 (Ar-C), 63.5 (-OCH₂CH₃), 55.8 (Ar-OCH₃), 16.5 (Ar-CH₃), 14.8 (-OCH₂CH₃) | The chemical shift of the carbon attached to the benzylic oxygen (~70.0 ppm) is a clear indicator of the ether linkage to the aromatic ring's side chain. |
| IR (KBr, cm⁻¹) | ~2950-2850 (C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1240 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch) | ~2950-2850 (C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1230 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch) | The C-O-C stretching frequencies will be present in both, but the overall fingerprint region should be compared with a reference spectrum if available. |
| Mass Spectrometry (EI) | M⁺ at m/z 166. Molecular ion peak. Fragments at m/z 137 ([M-C₂H₅]⁺), 121 ([M-OC₂H₅]⁺), 91 (tropylium ion) | M⁺ at m/z 166. Molecular ion peak. Fragments at m/z 151 ([M-CH₃]⁺), 137 ([M-C₂H₅]⁺), 123 ([M-C₂H₅O]⁺) | The fragmentation pattern will be distinct. The loss of an ethyl radical (29 amu) to form a fragment at m/z 137 is expected for the target molecule, while the alternative would show a prominent loss of a methyl radical (15 amu). |
Experimental Protocols
Synthesis of 4-Methoxy-2-methylbenzyl ether via Williamson Ether Synthesis
Materials:
-
4-methoxy-2-methylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxy-2-methylphenol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the purified product using a KBr pellet or as a thin film on a salt plate.
-
Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, typically with an electron ionization (EI) source.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Alternative Synthesis Method: Direct Etherification
An alternative approach for the synthesis of benzyl ethers involves the direct etherification of benzyl alcohols.[1][2] For instance, a method co-catalyzed by FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the synthesis of unsymmetrical dialkyl ethers.[1][2] This method could potentially be adapted for the synthesis of 4-Methoxy-2-methylbenzyl ether from 4-methoxy-2-methylbenzyl alcohol and ethanol. The confirmation of the product would still rely on the same spectroscopic techniques outlined above.
Experimental Workflow
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
